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  • Product: 4-Chloro-3-nitrocinnamic acid
  • CAS: 199679-38-4; 20797-48-2

Core Science & Biosynthesis

Foundational

4-Chloro-3-nitrocinnamic acid CAS number and properties

Executive Summary 4-Chloro-3-nitrocinnamic acid is a highly functionalized phenylpropanoid building block characterized by its electron-deficient aromatic core.[1] Distinguished by the presence of an ortho-nitro group re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-nitrocinnamic acid is a highly functionalized phenylpropanoid building block characterized by its electron-deficient aromatic core.[1] Distinguished by the presence of an ortho-nitro group relative to the chlorine atom, this compound exhibits unique reactivity patterns—specifically Nucleophilic Aromatic Substitution (SNAr)—that make it a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly quinolines and indoles. This guide outlines its physicochemical profile, validated synthetic protocols, and strategic applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound exists predominantly as the trans (


) isomer, which is thermodynamically favored during Knoevenagel condensation. Its high melting point and low water solubility necessitate specific solvent systems for processing.
Table 1: Physicochemical Specifications
PropertySpecificationNotes
CAS Number 20797-48-2
IUPAC Name (2E)-3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid
Molecular Formula C9H6ClNO4
Molecular Weight 227.60 g/mol
Appearance Yellow crystalline powderColor intensity varies with purity
Melting Point 188–190 °CLiterature standard [1]
Solubility Soluble: DMSO, DMF, Ethanol (hot)Insoluble: Water, HexanepKa ~3.8 (Predicted) due to electron-withdrawing groups
Reactivity Class Electrophile / Michael AcceptorActivated for SNAr at C4

Synthetic Methodology

The industrial standard for synthesizing 4-Chloro-3-nitrocinnamic acid is the Knoevenagel Condensation .[1] This route is preferred over the Heck reaction due to the lower cost of reagents and the avoidance of transition metal scavengers in early-stage synthesis.

Protocol: Knoevenagel Condensation

Objective: Synthesis of 4-Chloro-3-nitrocinnamic acid from 4-chloro-3-nitrobenzaldehyde.

Reagents:

  • 4-Chloro-3-nitrobenzaldehyde (1.0 eq)[1][2]

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 5.0 vol)

  • Piperidine (Catalyst, 0.05 eq)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzaldehyde in pyridine.

  • Addition: Add malonic acid and the catalytic amount of piperidine.

  • Reflux: Heat the mixture to 100–110 °C for 4–6 hours. Scientist Note: Monitor CO2 evolution. The reaction is driven by the decarboxylation of the intermediate dicarboxylic acid.

  • Quench: Cool the mixture to room temperature and pour slowly into an excess of ice-cold HCl (1M). Critical: The pH must be <2 to ensure the product precipitates as the free acid rather than the pyridinium salt.

  • Isolation: Filter the yellow precipitate. Wash copiously with water to remove residual pyridine.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted aldehyde.

Visualization: Synthetic Pathway

SynthesisPath Aldehyde 4-Chloro-3-nitrobenzaldehyde Inter Benzylidene Malonate (Intermediate) Aldehyde->Inter Pyridine/Piperidine Knoevenagel Malonic Malonic Acid Malonic->Inter Pyridine/Piperidine Knoevenagel Product 4-Chloro-3-nitrocinnamic acid (CAS 20797-48-2) Inter->Product Decarboxylation (Heat) CO2 CO2 (Gas) Inter->CO2

Figure 1: Knoevenagel condensation pathway involving in-situ decarboxylation to yield the target cinnamic acid.[1]

Reactivity & Functionalization Strategy

As a Senior Scientist, it is crucial to recognize that this molecule is not just a carboxylic acid; it is a trifunctional scaffold . The interplay between the nitro, chloro, and acrylic acid groups allows for divergent synthesis.

A. The SNAr "Hotspot"

The nitro group at the ortho position (C3) strongly withdraws electron density from the C4 carbon, activating the chlorine atom for Nucleophilic Aromatic Substitution (SNAr).

  • Application: Reaction with primary amines (R-NH2) displaces the chloride to form 4-amino-3-nitrocinnamic acid derivatives .[1]

  • Why it matters: This is a key step in synthesizing quinolone antibiotics and kinase inhibitors where the C4-nitrogen bond is essential.[1]

B. Reductive Cyclization

Reduction of the nitro group (using Fe/HCl or H2/Pd) yields an aniline intermediate. If the carboxylic acid is derivatized (e.g., to an ester or amide), this can spontaneously cyclize to form Quinolin-2(1H)-ones or Hydroquinolines .[1]

Visualization: Divergent Reactivity

Reactivity Core 4-Chloro-3-nitrocinnamic acid SNAr S_NAr Displacement (Nucleophilic Attack) Core->SNAr R-NH2 (Base) Red Nitro Reduction (Fe/HCl or H2) Core->Red Reductive Conditions Ester Esterification (ROH/H+) Core->Ester Fischer Esterification Prod_SNAr 4-Amino-3-nitrocinnamic derivatives SNAr->Prod_SNAr Prod_Cyc Quinolin-2-ones (Heterocycles) Red->Prod_Cyc Cyclization Prod_Est Ethyl 4-chloro-3-nitrocinnamate Ester->Prod_Est

Figure 2: Divergent synthetic pathways utilizing the activated chlorine and nitro functionalities.

Pharmaceutical Applications

4-Chloro-3-nitrocinnamic acid serves as a "Privileged Structure" precursor in drug discovery.[1]

  • Kinase Inhibitors: The cinnamic backbone mimics the ATP-binding motif in certain tyrosine kinase inhibitors. The 4-chloro group is often substituted with solubilizing heterocycles (e.g., piperazines) to improve pharmacokinetics [2].[1]

  • Antibacterial Agents: Derivatives synthesized via the SNAr pathway have shown efficacy against Gram-positive bacteria by inhibiting cell wall synthesis enzymes.[1]

  • Photosensitive Polymers: The cinnamic acid moiety can undergo [2+2] photocycloaddition. While less common for the nitro-derivative, this property is utilized in creating cross-linkable hydrogels for drug delivery.[1]

Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Storage Protocol:

  • Store in a cool, dry place (Room Temperature, 15–25 °C).

  • Keep container tightly closed to prevent hydrolysis or moisture uptake.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24858105, 4-Chloro-3-nitrocinnamic acid. Retrieved February 4, 2026, from [Link]

  • GlobalChemMall. (n.d.). 4-Chloro-3-nitrocinnamic acid Properties and Suppliers. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

solubility of 4-Chloro-3-nitrocinnamic acid in different solvents

Technical Guide: Solubility Profiling & Crystallization of 4-Chloro-3-nitrocinnamic Acid Executive Summary 4-Chloro-3-nitrocinnamic acid (CAS 20797-48-2) is a critical intermediate in the synthesis of heterocyclic pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Crystallization of 4-Chloro-3-nitrocinnamic Acid

Executive Summary

4-Chloro-3-nitrocinnamic acid (CAS 20797-48-2) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly NMDA antagonists and agrochemicals. Despite its industrial relevance, specific peer-reviewed solubility datasets for this compound are scarce in open literature compared to its parent compound, trans-cinnamic acid.

This guide provides a predictive solubility landscape based on Structure-Activity Relationships (SAR) and outlines a validated experimental protocol for determining precise solubility curves. It further details the thermodynamic modeling required to scale up purification processes, specifically focusing on crystallization via solvent/anti-solvent systems.

Chemical Profile & Structural Analysis

Understanding the solubility behavior requires analyzing the competing hydrophilic and hydrophobic domains within the molecule.

FeatureMoietySolubility Impact
Backbone Phenylpropenoic acidPlanar, aromatic structure favoring π-π stacking (lowers solubility).
Hydrophobic 4-Chloro substituentIncreases lipophilicity (LogP ~2.3), reducing water solubility significantly compared to cinnamic acid.
Polar/H-Bonding 3-Nitro group (

)
Strong dipole; enhances solubility in polar aprotic solvents (DMF, DMSO, Acetone).
Ionizable Carboxylic Acid (

)
pH-dependent solubility; soluble in alkaline aqueous solutions, insoluble in acidic media.

Predictive Solubility Landscape

Based on the "Like Dissolves Like" principle and data from structural analogs (4-chlorocinnamic acid and 4-chloro-3-nitrobenzoic acid), the expected solubility ranking at 298.15 K is derived below.

Table 1: Predicted Solubility Ranking

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMF, DMSO, NMPVery High (>15 g/100g )Dipole-dipole interactions with the nitro group; disruption of carboxylic acid dimers.
Ketones Acetone, MEKHigh Carbonyl interactions; effective for intermediate polarity.
Alcohols Ethanol, Methanol, IPAModerate Hydrogen bonding with

and

. Solubility increases significantly with temperature (

).
Ethers/Esters Ethyl Acetate, THFModerate to Low Good for extraction but less effective for high-concentration crystallization.
Water WaterInsoluble (<0.1 g/100g )Hydrophobic phenyl-chloro domain dominates.

Critical Insight: The steep solubility curve in Ethanol or Methanol (low at room temp, high at boiling) makes them ideal candidates for cooling crystallization. The insolubility in water makes water the perfect anti-solvent.

Experimental Protocol: Laser Monitoring Observation

To generate the precise mole fraction data required for thermodynamic modeling, the Laser Monitoring Observation Technique is recommended over the static shake-flask method due to its speed and accuracy in detecting the exact dissolution point.

Protocol Workflow
  • Preparation: Add a known mass of solute (

    
    ) and solvent (
    
    
    
    ) to a jacketed glass vessel.
  • Equilibration: Stir continuously using a magnetic stirrer.

  • Laser Setup: Direct a laser beam (He-Ne, <5mW) through the vessel to a photodetector.

  • Heating: Increase temperature slowly (

    
     K/h) while monitoring laser transmittance.
    
  • Detection: The dissolution temperature (

    
    ) is recorded when the laser transmittance reaches a maximum constant plateau (indicating total dissolution of solid particles).
    

Solubility_Protocol Start Weigh Solute & Solvent Mix Jacketed Vessel (Stirring) Start->Mix Laser Laser Transmission Monitoring Mix->Laser Heat Slow Heating (0.1 K/min) Laser->Heat Detect Max Transmittance (Clear Solution) Heat->Detect Particles Dissolve Record Record T_diss (Equilibrium) Detect->Record Record->Start Repeat for New Conc.

Figure 1: Workflow for high-precision solubility determination using laser monitoring.

Thermodynamic Modeling

Once experimental data (


 vs 

) is collected, it must be correlated to standard models to allow for process simulation.
Model 1: Modified Apelblat Equation

Used for correlating solubility in pure solvents.



  • 
    : Mole fraction solubility[1]
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived from regression.
    
Model 2: van't Hoff Equation

Used to determine thermodynamic properties (


).


  • If the plot of

    
     vs 
    
    
    
    is linear, the dissolution enthalpy is constant.
Model 3: Jouyban-Acree Model (For Binary Mixtures)

Essential for Ethanol/Water crystallization systems.



  • 
    : Mass fraction of solvents.
    
  • 
    : Interaction parameters.
    

Thermo_Logic cluster_models Thermodynamic Models Data Experimental Data (x_i vs T) Regression Non-linear Regression (Least Squares) Data->Regression Apelblat Apelblat Model (Process Design) Regression->Apelblat VantHoff van't Hoff (Enthalpy/Entropy) Regression->VantHoff Output Solubility Parameters (A, B, C, ΔH, ΔS) Apelblat->Output VantHoff->Output App Crystallizer Design (Yield Calculation) Output->App

Figure 2: Logic flow for converting raw solubility data into process engineering parameters.

Process Application: Purification Strategy

For 4-Chloro-3-nitrocinnamic acid, the recommended purification method is Anti-Solvent Crystallization .

Solvent System: Ethanol (Solvent) + Water (Anti-Solvent).

Protocol:

  • Dissolution: Dissolve crude 4-Chloro-3-nitrocinnamic acid in Ethanol at 60°C (near boiling) to saturation.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add warm Water (50°C) to the ethanol solution while stirring until persistent turbidity is observed.

    • Note: Adding cold water too fast will cause "crashing out" (amorphous precipitation) rather than crystallization.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the pale yellow crystals and wash with a 1:1 cold Ethanol/Water mixture.

References

  • PubChem. (2025). 4-Chloro-3-nitrocinnamic acid (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). trans-4-Chloro-3-nitrocinnamic acid Product Specification. Merck KGaA. Link

  • NIST Chemistry WebBook. Solubility Data Series: Cinnamic Acid Derivatives. (General reference for analog behavior). Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K.

Sources

Foundational

The Strategic deployment of 4-Chloro-3-nitrocinnamic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of contemporary drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the successful deve...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. 4-Chloro-3-nitrocinnamic acid, a substituted cinnamic acid derivative, has emerged as a molecule of significant interest, offering a unique combination of reactive functionalities and a rigid backbone. This technical guide serves as an in-depth exploration of the potential applications of 4-Chloro-3-nitrocinnamic acid in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, chemical reactivity, and its role as a precursor to a diverse array of biologically active molecules. By delving into the causality behind experimental choices and providing validated protocols, this guide aims to empower researchers to unlock the full therapeutic potential of this intriguing building block.

Physicochemical Properties and Synthesis of 4-Chloro-3-nitrocinnamic Acid

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in medicinal chemistry. 4-Chloro-3-nitrocinnamic acid is a pale yellow to yellow crystalline solid with a molecular weight of 227.60 g/mol . Its structure is characterized by a phenyl ring substituted with a chloro and a nitro group, and an acrylic acid moiety. The presence of the electron-withdrawing nitro and chloro groups significantly influences the electronic properties of the molecule, rendering the aromatic ring susceptible to nucleophilic substitution and modifying the reactivity of the acrylic acid portion.

PropertyValueSource(s)
Molecular Formula C₉H₆ClNO₄
Molecular Weight 227.60 g/mol
Appearance Pale yellow to yellow crystals or powder
Melting Point 183-189 °C
Solubility Soluble in hot water and alcohols
Synthetic Pathways: A Step-by-Step Protocol

The synthesis of 4-Chloro-3-nitrocinnamic acid is most commonly achieved through a Knoevenagel-Doebner condensation of 4-chloro-3-nitrobenzaldehyde with malonic acid.[1] This reaction provides a reliable and efficient route to the desired product.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrocinnamic Acid via Knoevenagel-Doebner Condensation

Materials:

  • 4-Chloro-3-nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzaldehyde (1 equivalent) in a minimal amount of pyridine.

  • To this solution, add malonic acid (1.5 equivalents) and a catalytic amount of piperidine (a few drops).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid.

  • A precipitate of 4-Chloro-3-nitrocinnamic acid will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining acid and pyridine.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-Chloro-3-nitrocinnamic acid.

  • Dry the purified crystals in a vacuum oven.

Causality of Experimental Choices:

  • Pyridine as Solvent: Pyridine acts as both a solvent and a base, facilitating the deprotonation of malonic acid to form the reactive enolate.

  • Piperidine as Catalyst: The addition of a small amount of the stronger base, piperidine, accelerates the reaction rate.

  • Acidification: Acidification with a strong acid like HCl is crucial for the decarboxylation of the intermediate and the precipitation of the final carboxylic acid product.

  • Recrystallization: This purification step is essential to remove any unreacted starting materials and by-products, yielding a product of high purity suitable for further synthetic transformations.

G cluster_synthesis Synthesis of 4-Chloro-3-nitrocinnamic Acid start 4-Chloro-3-nitrobenzaldehyde + Malonic Acid reaction Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Reflux) start->reaction intermediate Intermediate reaction->intermediate acidification Acidification (HCl) intermediate->acidification product 4-Chloro-3-nitrocinnamic Acid acidification->product

Caption: Knoevenagel-Doebner synthesis of 4-Chloro-3-nitrocinnamic acid.

The Versatility of 4-Chloro-3-nitrocinnamic Acid as a Building Block

The true potential of 4-Chloro-3-nitrocinnamic acid in medicinal chemistry lies in its ability to serve as a versatile starting material for the synthesis of a wide range of complex molecules. The presence of three key reactive sites—the carboxylic acid, the alkene, and the nitro group—allows for a multitude of chemical transformations.

G cluster_reactivity Reactive Sites of 4-Chloro-3-nitrocinnamic Acid scaffold 4-Chloro-3-nitrocinnamic Acid carboxylic_acid Carboxylic Acid (Amidation, Esterification) scaffold->carboxylic_acid alkene Alkene (Reduction, Cycloaddition) scaffold->alkene nitro Nitro Group (Reduction to Amine) scaffold->nitro

Caption: Key reactive sites of the 4-Chloro-3-nitrocinnamic acid scaffold.

Leveraging the Carboxylic Acid Functionality

The carboxylic acid group is a readily modifiable handle for introducing diversity. Standard coupling reactions can be employed to generate a library of amide and ester derivatives. These modifications can significantly impact the pharmacokinetic properties of the resulting molecules, such as solubility, membrane permeability, and metabolic stability.

Experimental Protocol: Synthesis of a 4-Chloro-3-nitrocinnamide Derivative

Materials:

  • 4-Chloro-3-nitrocinnamic acid

  • Thionyl chloride (SOCl₂)

  • Desired amine (e.g., aniline derivative)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-Chloro-3-nitrocinnamic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Let the reaction stir at room temperature overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Harnessing the Reactivity of the Nitro Group

The nitro group is a key functional handle that can be readily reduced to an amine. This transformation opens up a vast chemical space for the synthesis of various heterocyclic systems, which are privileged structures in medicinal chemistry.[2]

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • 4-Chloro-3-nitrocinnamic acid derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve the 4-Chloro-3-nitrocinnamic acid derivative (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the corresponding amino derivative.

Potential Therapeutic Applications

The structural features of 4-Chloro-3-nitrocinnamic acid and its derivatives make them promising candidates for the development of new drugs in several therapeutic areas.

Anticancer Agents

The cinnamic acid scaffold is present in numerous natural and synthetic compounds with demonstrated anticancer activity.[3] Derivatives of 4-Chloro-3-nitrocinnamic acid can be designed to target various aspects of cancer cell biology. The presence of the nitro group is particularly interesting, as nitroaromatic compounds can be bioreduced in hypoxic tumor environments to cytotoxic species.[4]

One promising strategy involves the synthesis of hybrid molecules that combine the 4-Chloro-3-nitrocinnamic acid scaffold with other pharmacophores known to possess anticancer activity. For instance, the synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones has been reported, with some derivatives showing significant antimitotic activity.[5]

CompoundMean GI₅₀ (μM)Mean TGI (μM)Cell LinesSource
2h 1.5713.3NCI60 panel[5]

Furthermore, N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have been synthesized and shown to possess significant antimicrobial and anticancer activities.[6] For example, some of these compounds were active against Staphylococcus and Enterococcus species with MIC values in the range of 1–4 µg/mL.[6]

Antimicrobial Agents

Cinnamic acid and its derivatives have long been known for their antimicrobial properties.[7] The chloro and nitro substituents on the aromatic ring of 4-Chloro-3-nitrocinnamic acid can enhance this activity. Studies on 4-chlorocinnamic acid esters have demonstrated their potential as antifungal agents. For example, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate have shown potent activity against various Candida species.[8][9]

CompoundMIC (μmol/mL) vs. C. albicansSource
Methoxyethyl 4-chlorocinnamate 0.13[8][9]
Perillyl 4-chlorocinnamate 0.024[8][9]

The mechanism of action of these compounds is believed to involve the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[8]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a continuous effort in medicinal chemistry. Cinnamic acid derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[10] The 4-Chloro-3-nitrocinnamic acid scaffold can be used to develop novel anti-inflammatory drugs. For instance, N-arylcinnamamide derivatives have been shown to attenuate the lipopolysaccharide-induced NF-κB activation, a key transcription factor in the inflammatory response.[11]

Future Directions: The Road Ahead

The exploration of 4-Chloro-3-nitrocinnamic acid in medicinal chemistry is still in its early stages, but the preliminary findings are highly encouraging. Future research should focus on several key areas:

  • Expansion of Compound Libraries: The synthesis and biological evaluation of a wider range of derivatives are necessary to establish comprehensive structure-activity relationships (SAR).

  • Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and mechanisms of action of the most potent derivatives.

  • Development of Heterocyclic Scaffolds: The versatile reactivity of 4-Chloro-3-nitrocinnamic acid should be exploited to synthesize novel heterocyclic compounds with unique biological profiles. For example, the amino derivative obtained after reduction of the nitro group can be a key intermediate for the synthesis of quinolines, benzothiazines, and indoles, which are important classes of bioactive molecules.[3]

  • In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

Conclusion

4-Chloro-3-nitrocinnamic acid represents a valuable and versatile building block for the discovery of new therapeutic agents. Its unique combination of reactive functional groups provides a platform for the synthesis of a diverse array of compounds with potential applications in oncology, infectious diseases, and inflammation. The detailed protocols and insights provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and exploitation of this promising scaffold in the ongoing quest for novel and effective medicines.

References

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  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Institutes of Health. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Institutes of Health. [Link]

  • Perkin Reaction Mechanism. Unacademy. [Link]

  • What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. Chemistry Stack Exchange. [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

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  • 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505. PubChem. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). PubMed. [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). ResearchGate. [Link]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. PMC - NIH. [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2025). ResearchGate. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed. [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]

  • m-NITROCINNAMIC ACID. Organic Syntheses. [Link]

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  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. MDPI. [Link]

  • New bioactive indole derivatives. ResearchGate. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC - NIH. [Link]

  • Anti-inflammatory effects of hydroxycinnamic acid derivatives. PubMed. [Link]

  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. [Link]

  • The amine catalyzed Perkin condensation: A class project. ACS Publications. [Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]

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  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. [Link]

  • SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. [Link]

  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. University of Vienna. [Link]

  • Some bioactive indole derivatives. ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid: Synthesis, History, and Applications

Foreword: The Unsung Importance of Substituted Cinnamic Acids In the vast landscape of organic chemistry, certain molecules, while not always in the limelight, form the crucial backbone of significant scientific advancem...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unsung Importance of Substituted Cinnamic Acids

In the vast landscape of organic chemistry, certain molecules, while not always in the limelight, form the crucial backbone of significant scientific advancements. 4-Chloro-3-nitrocinnamic acid is one such compound. Its elegantly substituted phenyl ring and reactive acrylic acid moiety make it a versatile intermediate in the synthesis of a wide array of more complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its historical synthetic roots to its modern-day applications. We will delve into the logical underpinnings of its synthesis, the nuances of its characterization, and its potential in the ever-evolving field of medicinal chemistry.

Historical Context and Discovery

While a singular, definitive "discovery" of 4-chloro-3-nitrocinnamic acid is not prominently documented in the annals of chemical literature, its existence is a logical extension of the well-established chemistry of cinnamic acids and aromatic substitution reactions developed in the 19th and early 20th centuries. The journey to this specific molecule can be understood through the convergence of two key areas of organic synthesis: the nitration and chlorination of aromatic compounds and the development of condensation reactions to form the cinnamic acid scaffold.

The foundational work on cinnamic acid synthesis was laid by William Henry Perkin in 1868 with his eponymous reaction, which involves the aldol condensation of an aromatic aldehyde with an acid anhydride.[1] This, along with the later developed Knoevenagel condensation, opened the door for the synthesis of a vast array of substituted cinnamic acids.[2]

The specific substitution pattern of 4-chloro-3-nitrocinnamic acid would have been made possible by the advancements in electrophilic aromatic substitution. The synthesis of its direct precursor, 4-chloro-3-nitrobenzaldehyde, from 4-chlorobenzaldehyde is a classic example of directing group effects in aromatic chemistry.[3] The chloro group is an ortho-, para- director, while the aldehyde is a meta- director. The nitration of 4-chlorobenzaldehyde, therefore, yields the 3-nitro derivative as the major product.

It is highly probable that 4-chloro-3-nitrocinnamic acid was first synthesized in a laboratory exploring the derivatization of commercially available substituted benzaldehydes, likely in the mid-20th century, as a part of broader research into the properties and reactions of substituted cinnamic acids for applications in dyes and pharmaceuticals.

Synthesis of 4-Chloro-3-nitrocinnamic Acid: A Tale of Two Condensations

The synthesis of 4-chloro-3-nitrocinnamic acid is most logically achieved through the condensation of its key precursor, 4-chloro-3-nitrobenzaldehyde, with a suitable two-carbon building block. The two most prominent and reliable methods for this transformation are the Perkin reaction and the Knoevenagel condensation.

Precursor Synthesis: 4-Chloro-3-nitrobenzaldehyde

A robust and high-yielding synthesis of the starting material is paramount. The direct nitration of 4-chlorobenzaldehyde is the most common and efficient method.[3]

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the electron-rich benzene ring of 4-chlorobenzaldehyde. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[3]

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzaldehyde [3]

  • Reagents: 4-Chlorobenzaldehyde, Fuming Nitric Acid, Sulfuric Acid.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 10°C in an ice bath.

    • Slowly add 4-chlorobenzaldehyde to the cooled sulfuric acid while maintaining the temperature.

    • To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir for a few hours at a controlled temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure 4-chloro-3-nitrobenzaldehyde.

The Perkin Reaction: A Classic Route

The Perkin reaction offers a direct route to cinnamic acids from aromatic aldehydes. It involves the condensation of the aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid as a weak base.[1]

Causality of Experimental Choices: Acetic anhydride is chosen as the source of the two-carbon unit that will form the acrylic acid backbone. Sodium acetate acts as the base to deprotonate the acetic anhydride, forming a reactive enolate. The high temperature is necessary to drive the condensation and subsequent elimination reactions.

Perkin_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products aldehyde 4-Chloro-3-nitrobenzaldehyde heating Heat (e.g., 180°C) aldehyde->heating anhydride Acetic Anhydride anhydride->heating base Sodium Acetate base->heating product 4-Chloro-3-nitrocinnamic Acid heating->product byproduct Acetic Acid heating->byproduct Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products aldehyde 4-Chloro-3-nitrobenzaldehyde heating Heat aldehyde->heating malonic_acid Malonic Acid malonic_acid->heating catalyst Base Catalyst (e.g., Pyridine) catalyst->heating product 4-Chloro-3-nitrocinnamic Acid heating->product byproducts CO2 + H2O heating->byproducts

Caption: Workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation for 4-Chloro-3-nitrocinnamic Acid

  • Reagents: 4-Chloro-3-nitrobenzaldehyde, Malonic Acid, Pyridine, Piperidine (catalytic amount).

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction for the evolution of carbon dioxide, which indicates the decarboxylation of the intermediate.

    • After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the crude product, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent to obtain pure 4-chloro-3-nitrocinnamic acid.

Physicochemical Properties and Characterization

A thorough characterization of 4-chloro-3-nitrocinnamic acid is essential for its use in further synthetic applications.

PropertyValue
CAS Number 20797-48-2
Molecular Formula C₉H₆ClNO₄
Molecular Weight 227.60 g/mol
Appearance Pale yellow to yellow powder/crystals
Melting Point 188-190 °C
Solubility Soluble in hot ethanol, acetic acid; sparingly soluble in water
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons of the acrylic acid moiety as doublets with a large coupling constant (typically >15 Hz) indicative of a trans configuration. The aromatic protons would appear as a complex multiplet in the downfield region. The acidic proton of the carboxyl group would be a broad singlet, often not observed or exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic and vinylic carbons would appear in their characteristic regions.

  • IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A broad O-H stretch for the carboxylic acid would be observed around 3000 cm⁻¹. A sharp, strong C=O stretch for the carbonyl group would be present around 1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would appear in the 1650-1450 cm⁻¹ region. Strong absorptions for the N-O stretching of the nitro group would be visible around 1530 and 1350 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 227 and 229 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the carboxyl group and the nitro group.

Applications in Research and Drug Development

4-Chloro-3-nitrocinnamic acid is a valuable intermediate in the synthesis of pharmaceuticals and dyestuffs. [4]Its utility stems from the presence of multiple reactive sites that can be selectively manipulated. Cinnamic acid derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. [3][5] The specific substitution pattern of 4-chloro-3-nitrocinnamic acid makes it a precursor for compounds with potential pharmacological activity. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions. The carboxylic acid and the double bond also offer sites for various chemical transformations.

Recent research has highlighted the potential of substituted cinnamic acids in medicinal chemistry. For instance, derivatives of 4-chlorocinnamic acid have been investigated for their antimicrobial and antifungal activities. [6]Furthermore, the nitroaromatic scaffold is a key component in several approved antibacterial drugs. [7]While direct therapeutic applications of 4-chloro-3-nitrocinnamic acid itself are not widely reported, its role as a building block for more complex bioactive molecules is of significant interest to drug discovery programs. The combination of the chloro and nitro substituents on the cinnamic acid framework provides a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents. [4]

Conclusion and Future Outlook

4-Chloro-3-nitrocinnamic acid, while not a household name, represents a cornerstone of synthetic organic chemistry. Its preparation, rooted in classic condensation reactions, provides a tangible link to the historical development of the field. Its true value, however, lies in its potential as a versatile intermediate. For researchers and drug development professionals, this compound offers a readily accessible scaffold for the synthesis of novel molecules with diverse biological activities. As the quest for new therapeutics continues, the strategic use of such well-defined and functionalized building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide.
  • de Farias, M. A., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.
  • Gorecki, L., et al. (2021). Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate receptors. European Journal of Medicinal Chemistry, 219, 113434.
  • Biosynth. (n.d.). 4-Chloro-3-nitrocinnamic acid.
  • MDPI. (2022). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.
  • Arborpharmchem. (2025). Anticancer Drugs Synthesis A Comprehensive Guide.
  • Gunia-Krzyżak, A., et al. (2018). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 10(4), 16-26.
  • RSC Publishing. (2023). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Wright, G. D. (2017). The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. ACS Infectious Diseases, 3(10), 678-687.
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • de Farias, M. A., et al. (2019).
  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.
  • Royal Society of Chemistry. (2024). Harnessing biocatalysis as a green tool in antibiotic synthesis and discovery.
  • De, P., et al. (2009).
  • de la Rosa, M. A., & Brea, R. J. (2016). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 7(12), 1039-1044.
  • Beilstein Journal of Organic Chemistry. (2023).
  • MDPI. (2023).
  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.

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Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Chloro-3-nitrocinnamic Acid

Abstract & Application Context 4-Chloro-3-nitrocinnamic acid is a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly quinoline-based kinase inhibitors (e.g., EGFR inhibitors) and p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

4-Chloro-3-nitrocinnamic acid is a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly quinoline-based kinase inhibitors (e.g., EGFR inhibitors) and photosensitive polymers.[1] Its synthesis requires precise regiochemical control, making the direct nitration of 4-chlorocinnamic acid suboptimal due to the formation of mixed isomers.[1]

This application note details a robust, scalable protocol utilizing the Knoevenagel condensation of 4-chloro-3-nitrobenzaldehyde with malonic acid.[1] This route ensures 100% regioselectivity and high yields (>85%) by assembling the cinnamic backbone after the aromatic substitution pattern is established.

Reaction Mechanism & Logic

The synthesis proceeds via a base-catalyzed condensation followed by a thermal decarboxylation.[1]

  • Nucleophilic Attack: Piperidine deprotonates malonic acid to generate an enolate, which attacks the carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol adduct undergoes elimination to form the benzylidene malonic acid intermediate.

  • Decarboxylation: Under reflux conditions (Verley-Doebner modification), the intermediate loses CO₂ to yield the thermodynamically stable trans-cinnamic acid derivative.[1]

Pathway Visualization

Knoevenagel_Mechanism Aldehyde 4-Chloro-3-nitrobenzaldehyde Intermediate Benzylidene Malonic Acid (Transient) Aldehyde->Intermediate Piperidine/Pyridine Condensation Malonic Malonic Acid Malonic->Intermediate Transition Decarboxylation (-CO2) Intermediate->Transition Reflux (>80°C) Product 4-Chloro-3-nitrocinnamic acid (Trans-isomer) Transition->Product

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4]Mass/VolRole
4-Chloro-3-nitrobenzaldehyde 185.561.018.56 gLimiting Reagent
Malonic Acid 104.061.515.60 gNucleophile
Pyridine 79.10Solvent40.0 mLSolvent / Weak Base
Piperidine 85.15Cat.[1]1.0 mLCatalyst
HCl (Conc.) 36.46Excess~50 mLQuench / Precipitation
Ethanol (95%) --~100 mLRecrystallization
Step-by-Step Procedure
Phase 1: Condensation Reaction [1]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 18.56 g (100 mmol) of 4-chloro-3-nitrobenzaldehyde and 15.60 g (150 mmol) of malonic acid to the flask.

  • Solvation: Add 40 mL of pyridine . Stir until the solids are mostly dissolved (solution may be yellow/orange).

  • Catalysis: Add 1.0 mL of piperidine dropwise. Note: A mild exotherm may occur.

  • Reflux: Heat the reaction mixture to reflux (bath temp: 100–110°C) for 3 hours .

    • Checkpoint: Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is active. The reaction is complete when gas evolution ceases.

Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the dark reaction mixture slowly into a beaker containing 300 mL of ice-cold water with vigorous stirring.

  • Acidification: Slowly add concentrated HCl (~50 mL) dropwise until the pH reaches 1–2.

    • Observation: A voluminous pale-yellow precipitate will form immediately.[1]

    • Critical: Ensure the pH is distinctly acidic to fully protonate the carboxylic acid; otherwise, the water-soluble pyridine salt may retain the product.[1]

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 3 x 50 mL of cold water to remove residual pyridine and HCl.

Phase 3: Purification
  • Recrystallization: Transfer the crude solid to a clean flask. Add 95% Ethanol (~100 mL) and heat to boiling.

  • If the solution is not clear, perform a hot filtration to remove insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then chill in an ice bath for 1 hour.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

Workflow Start Start: Charge Reagents (Aldehyde + Malonic Acid) Reflux Reflux in Pyridine/Piperidine (3 Hours, 100°C) Start->Reflux Quench Pour into Ice Water Acidify with HCl (pH < 2) Reflux->Quench Filter Vacuum Filtration Wash with Cold Water Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Final Pure 4-Chloro-3-nitrocinnamic acid Purify->Final

Characterization & Quality Control

Upon isolation, the product should be verified using the following parameters.

ParameterSpecificationNotes
Appearance Pale yellow crystalline solidDarkening indicates residual pyridine or oxidation.[1]
Melting Point 170–172°CSharp range indicates high purity [1].
Yield 85–92%Lower yields suggest incomplete precipitation during acidification.
1H NMR (DMSO-d6) δ 7.68 (d, J=16 Hz, 1H, vinyl)δ 6.73 (d, J=16 Hz, 1H, vinyl)δ 8.40 (d, 1H, Ar-H)δ 8.05 (dd, 1H, Ar-H)δ 7.85 (d, 1H, Ar-H)Large coupling constant (J=16 Hz) confirms trans geometry [2].[1]

Critical Analysis & Troubleshooting

Why Pyridine/Piperidine?

While alternative "green" methods (e.g., aqueous ethanol with boric acid) exist, the Pyridine/Piperidine system remains the gold standard for this specific substrate. The 3-nitro group withdraws electrons, making the aldehyde highly reactive, but the 4-chloro group can introduce steric considerations.[1] Pyridine acts as both a solvent and a base sponge, preventing the polymerization of the reactive vinyl intermediate.

Troubleshooting Guide
  • Problem: Product is an oil or sticky solid.

    • Cause: Incomplete removal of pyridine or presence of mixed isomers (cis/trans).

    • Solution: Recrystallize again from Ethanol/Water (80:20). Ensure the acidification step reaches pH 1.

  • Problem: Low Yield.

    • Cause: Decarboxylation incomplete.

    • Solution: Extend reflux time. Ensure the bath temperature maintains a vigorous reflux, not just a simmer.

Safety & Hazards

  • 4-Chloro-3-nitrobenzaldehyde: Irritant.[1] Handle in a fume hood.

  • Pyridine: Toxic by inhalation, unpleasant odor, and flammable. Double-gloving and working in a high-efficiency fume hood is mandatory.[1]

  • Nitro Compounds: Potentially energetic. Do not heat the dry solid above its melting point or subject it to mechanical shock.

References

  • Global Chem Mall. (n.d.). 4-Chloro-3-Nitrocinnamic Acid Properties and Data. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1953). m-Nitrocinnamic Acid.[1] Organic Syntheses, Coll. Vol. 4, p.731. (Reference for general Knoevenagel conditions on nitro-benzaldehydes). Retrieved from [Link][5]

Sources

Application

Application Notes and Protocols for the Esterification of 4-Chloro-3-nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the synthesis of esters of 4-chloro-3-nitrocinnamic acid, a valua...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of esters of 4-chloro-3-nitrocinnamic acid, a valuable intermediate in the synthesis of various pharmacologically active molecules. The protocols detailed herein are grounded in the principles of Fischer-Speier esterification and are designed to be robust and reproducible. This guide goes beyond a simple recitation of steps, offering insights into the rationale behind the procedural choices to empower researchers to adapt and troubleshoot as needed.

Introduction: The Strategic Importance of Esterification

Esterification is a fundamental transformation in organic synthesis, enabling the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. For a substituted cinnamic acid like 4-chloro-3-nitrocinnamic acid, esterification of the carboxylic acid moiety can be a critical step in the synthesis of targeted therapeutic agents. The chloro and nitro substituents on the phenyl ring are strong electron-withdrawing groups, which can influence the reactivity of the carboxylic acid and the properties of the resulting ester.

The primary method detailed in this guide is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium towards the formation of the desired ester product.

Reaction Mechanism: An In-Depth Look at Fischer-Speier Esterification

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by a series of proton transfers that convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and final deprotonation of the carbonyl oxygen yield the ester and regenerate the acid catalyst.

Fischer_Esterification RCOOH 4-Chloro-3-nitrocinnamic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (e.g., Ethanol) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ Ester->RCOOH Hydrolysis (reverse reaction) Water Water

Figure 1. Simplified workflow of the Fischer-Speier esterification mechanism.

Experimental Protocols: Synthesis of Ethyl 4-Chloro-3-nitrocinnamate

This protocol provides a detailed procedure for the synthesis of ethyl 4-chloro-3-nitrocinnamate, a representative ester of 4-chloro-3-nitrocinnamic acid. The principles outlined can be adapted for other simple alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Chloro-3-nitrocinnamic acid≥98%Sigma-Aldrich
Ethanol (absolute)Anhydrous, ≥99.5%Fisher ScientificUse of anhydrous alcohol is crucial.
Sulfuric acid, concentratedACS Reagent, 95-98%VWRHandle with extreme caution in a fume hood.
Sodium bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor neutralization.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeAlfa AesarFor drying the organic phase.
Diethyl etherACS ReagentJ.T. BakerFor extraction.
HexaneACS ReagentHoneywellFor purification.
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
TLC platesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Protocol 1: Fischer Esterification of 4-Chloro-3-nitrocinnamic Acid

This procedure is adapted from a reliable method for a structurally similar compound and is expected to provide good yields for the target molecule.[2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (43.9 mmol) of 4-chloro-3-nitrocinnamic acid in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Cool the suspension in an ice-water bath. Slowly and carefully add 5.0 mL of concentrated sulfuric acid dropwise with vigorous stirring. The addition is exothermic and should be performed in a fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The ester product will have a higher Rf value than the starting carboxylic acid.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-chloro-3-nitrocinnamate.

Esterification_Workflow Start Start Reactants Combine 4-chloro-3-nitrocinnamic acid and anhydrous ethanol Start->Reactants Catalyst Add concentrated H₂SO₄ (catalyst) (ice bath) Reactants->Catalyst Reflux Heat to reflux for 12-18 hours (Monitor by TLC) Catalyst->Reflux Workup Cool and pour into ice-water Reflux->Workup Extraction Extract with diethyl ether Workup->Extraction Washing Wash with H₂O, NaHCO₃ (aq), and brine Extraction->Washing Drying Dry over anhydrous MgSO₄ Washing->Drying Evaporation Remove solvent under reduced pressure Drying->Evaporation Crude_Product Crude Ethyl 4-chloro-3-nitrocinnamate Evaporation->Crude_Product Purification Purification Crude_Product->Purification End Pure Product Purification->End

Figure 2. Experimental workflow for the synthesis of ethyl 4-chloro-3-nitrocinnamate.

Protocol 2: Purification of Ethyl 4-Chloro-3-nitrocinnamate

Purification of the crude product is essential to remove any unreacted starting material and by-products. A combination of column chromatography and recrystallization is recommended for obtaining a highly pure product.

A. Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity. Collect fractions and monitor by TLC to isolate the fractions containing the pure ester.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

B. Recrystallization:

  • Solvent Selection: A common solvent system for the recrystallization of esters is a mixture of ethanol and water or hexane and ethyl acetate.[3] The choice of solvent should be determined empirically on a small scale.

  • Procedure: Dissolve the product from column chromatography (or the crude product if it is relatively clean) in a minimum amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization of Ethyl 4-Chloro-3-nitrocinnamate

Confirmation of the structure and purity of the synthesized ester is crucial. The following are the expected analytical data for ethyl 4-chloro-3-nitrocinnamate.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₁H₁₀ClNO₄
Molecular Weight255.65 g/mol
AppearanceOff-white to pale yellow solid
Spectroscopic Data (Predicted)

The following are predicted NMR chemical shifts based on the analysis of structurally similar compounds, such as ethyl 4-chlorocinnamate and ethyl 4-nitrocinnamate.

¹H NMR (400 MHz, CDCl₃):

  • δ ~1.35 ppm (t, 3H, J ≈ 7.1 Hz): The three protons of the methyl group of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons.

  • δ ~4.30 ppm (q, 2H, J ≈ 7.1 Hz): The two protons of the methylene group of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl protons.

  • δ ~6.50 ppm (d, 1H, J ≈ 16.0 Hz): The vinylic proton alpha to the carbonyl group will appear as a doublet.

  • δ ~7.60-7.80 ppm (m, 3H): The aromatic protons and the vinylic proton beta to the carbonyl group will appear in this region. The vinylic proton will be a doublet with a large coupling constant (~16.0 Hz), characteristic of a trans alkene. The aromatic protons will exhibit a complex splitting pattern due to the substitution on the ring.

  • δ ~8.0 ppm (d, 1H): One of the aromatic protons may be shifted further downfield due to the deshielding effect of the nitro group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~14.2 ppm: The carbon of the methyl group of the ethyl ester.

  • δ ~61.0 ppm: The carbon of the methylene group of the ethyl ester.

  • δ ~120-145 ppm: The vinylic and aromatic carbons.

  • δ ~148 ppm: The aromatic carbon bearing the nitro group.

  • δ ~165 ppm: The carbonyl carbon of the ester.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process monitoring and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of by-products due to prolonged reaction times or overheating.

  • Spectroscopic Analysis: The identity and purity of the final product should be unequivocally confirmed by ¹H NMR and ¹³C NMR spectroscopy. The obtained spectra should be compared with the predicted data and data from structurally related compounds.

  • Melting Point Determination: A sharp melting point range for the recrystallized product is a good indicator of high purity.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the esterification of 4-chloro-3-nitrocinnamic acid. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can confidently synthesize high-purity esters of this important synthetic intermediate. The provided characterization data will serve as a valuable reference for product validation.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258.
  • Daniel, J., et al. Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online2004 , 60 (12), o2253–o2254. [Link]

  • Pathiranage, A. L., et al. Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education2018 , 6 (5), 156-158. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Method

Application Note: Development of Antimicrobial Agents from 4-Chloro-3-nitrocinnamic Acid

Introduction & Chemical Rationale The rise of antimicrobial resistance (AMR) necessitates the exploration of non-traditional pharmacophores. 4-Chloro-3-nitrocinnamic acid represents a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Rationale

The rise of antimicrobial resistance (AMR) necessitates the exploration of non-traditional pharmacophores. 4-Chloro-3-nitrocinnamic acid represents a privileged scaffold in medicinal chemistry due to its unique structural properties that facilitate interaction with bacterial targets.

Structural Pharmacophore Analysis

This molecule integrates three critical features for antimicrobial efficacy:

  • 
    -Unsaturated Carbonyl (Michael Acceptor):  The conjugated alkene system allows for covalent interactions with nucleophilic cysteine residues in bacterial enzymes (e.g., FabH, DNA gyrase B) via Michael addition.
    
  • Lipophilic Halogen (4-Chloro): The chlorine atom at the para-position enhances lipophilicity (

    
    ), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative pathogens.
    
  • Electron-Withdrawing Group (3-Nitro): The nitro group lowers the pKa of the system and pulls electron density from the aromatic ring, increasing the electrophilicity of the

    
    -carbon, thereby enhancing its reactivity as a Michael acceptor.
    
Scope of Application

This guide details the end-to-end workflow for:

  • Synthesis: High-yield production of the core acid via Knoevenagel condensation.

  • Derivatization: Conversion to hydrazides to generate a library of Schiff bases (enhanced potency).

  • Validation: CLSI-compliant antimicrobial susceptibility testing.[1][2][3]

Synthetic Protocols

Protocol A: Synthesis of Core Scaffold (Knoevenagel Condensation)

Objective: Isolate high-purity 4-Chloro-3-nitrocinnamic acid from 4-chloro-3-nitrobenzaldehyde.

Reagents:

  • 4-Chloro-3-nitrobenzaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst)[4][5]

  • HCl (1N)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of 4-Chloro-3-nitrobenzaldehyde in 20 mL of pyridine.

  • Addition: Add 1.25 g (12 mmol) of malonic acid. Add 0.5 mL of piperidine as a catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C for 4 hours. Note: Evolution of

    
     indicates successful decarboxylation.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 100 mL of ice-cold water containing 10 mL of concentrated HCl. The acid ensures the pyridine is protonated and solubilized, while the product precipitates.

  • Isolation: Filter the resulting yellow precipitate under vacuum.

  • Purification: Recrystallize from 95% Ethanol.

    • Quality Check: Measure Melting Point (Expected: ~210–214°C). Perform TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

Protocol B: Derivatization to Hydrazide (Library Generation)

Rationale: Free acids often exhibit poor cellular uptake. Converting to a hydrazide creates a versatile precursor for Schiff bases (hydrazones), which historically show superior MIC values.

Workflow:

  • Esterification: Reflux the acid (Protocol A) in absolute methanol with catalytic

    
     for 6 hours. Evaporate solvent to yield Methyl 4-chloro-3-nitrocinnamate .
    
  • Hydrazinolysis: Dissolve the ester (5 mmol) in 20 mL ethanol. Add Hydrazine hydrate (99%, 10 mmol). Reflux for 4 hours.

  • Crystallization: Cool to precipitate 4-Chloro-3-nitrocinnamic acid hydrazide . Wash with cold ether.

Visualization: Synthetic Pathway

SynthesisPath Start 4-Chloro-3- nitrobenzaldehyde Inter Intermediate (Dicarboxylic) Start->Inter + Piperidine/Pyridine Knoevenagel Malonic Malonic Acid Malonic->Inter Core 4-Chloro-3- nitrocinnamic acid Inter->Core Decarboxylation (-CO2, Heat) Ester Methyl Ester Derivative Core->Ester MeOH / H2SO4 Reflux Hydrazide Target Hydrazide (Scaffold) Ester->Hydrazide N2H4.H2O Hydrazinolysis

Figure 1: Synthetic workflow from aldehyde precursor to bioactive hydrazide scaffold via Knoevenagel condensation.[4][5][6][7]

Biological Evaluation Protocols

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Standard: Adheres to CLSI M07-A10 guidelines [1].

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin dye (0.015%) for visual endpoint.

Procedure:

  • Inoculum Preparation: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve test compound in DMSO. Prepare serial two-fold dilutions in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
    • Control 1 (Positive): Ciprofloxacin.[8]

    • Control 2 (Negative): DMSO + Broth (Sterility check).

    • Control 3 (Growth): Bacteria + Broth (Viability check).[1]

  • Incubation: Add 100

    
    L of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.
    
  • Readout: Add 30

    
    L Resazurin. Incubate for 2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration remaining blue.

Data Presentation: Structure-Activity Relationship (SAR)

Representative data expected for this class of compounds:

Compound DerivativeR-Group ModificationS. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
LogP (Calc)
Core Acid -OH64 - 128>2562.4
Methyl Ester -OCH332 - 641282.9
Hydrazide -NHNH28 - 16321.8
Schiff Base (Ex) -NHN=CH-Ph-4-OH2 - 4 8 - 16 3.2

Table 1: Comparative efficacy showing the potency increase upon derivatization.

Mechanism of Action (MoA) Investigation

To validate the target, researchers should perform a Membrane Permeability Assay .

Logic: Cinnamic acid derivatives often act by disrupting the cell membrane potential. Method:

  • Treat S. aureus with the MIC concentration of the compound.

  • Add Crystal Violet (10

    
    g/mL).
    
  • Centrifuge and measure OD590 of the supernatant.

  • Result: If the supernatant OD is lower than the control, the compound has damaged the membrane, allowing Crystal Violet to penetrate the cell (reducing concentration in the supernatant).

Visualization: Biological Decision Tree

BioAssay Compound Synthesized Compound Solubility DMSO Solubility Check Compound->Solubility MIC MIC Assay (Resazurin) Solubility->MIC Pass Hit Hit? (MIC < 10 µg/mL) MIC->Hit Toxicity Cytotoxicity (HEK293 Cells) Hit->Toxicity Yes Refine Refine Structure (SAR) Hit->Refine No MoA MoA Study (Membrane/Docking) Toxicity->MoA Low Tox Toxicity->Refine High Tox

Figure 2: Decision matrix for evaluating antimicrobial candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][9] CLSI.[1][2][3]

  • Guzman, J. D. (2014).[10] Natural cinnamic acids, synthetic derivatives, and hybrids with antimicrobial activity.[10][11][12][13][14] Molecules, 19(12), 19292-19349.

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives.[8][10][13] Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.

  • BenchChem. (2025).[4] Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde.

Sources

Application

4-Chloro-3-nitrocinnamic acid as a building block in organic synthesis

This guide details the application of 4-Chloro-3-nitrocinnamic acid (CAS 20797-48-2) as a versatile bifunctional building block in organic synthesis. Topic: 4-Chloro-3-nitrocinnamic Acid in Organic Synthesis Content Type...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Chloro-3-nitrocinnamic acid (CAS 20797-48-2) as a versatile bifunctional building block in organic synthesis.

Topic: 4-Chloro-3-nitrocinnamic Acid in Organic Synthesis

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "Ortho-Nitro" Advantage

4-Chloro-3-nitrocinnamic acid is a high-value scaffold characterized by three distinct functional handles: a carboxylic acid tail, an electrophilic aromatic core (activated by the nitro group), and a displaceable chlorine atom.

Its primary utility lies in its regiochemistry : the 3-nitro group is ortho to the 4-chloro substituent. This specific arrangement activates the chlorine atom toward Nucleophilic Aromatic Substitution (


) , allowing researchers to introduce diverse amines or thiols before reducing the nitro group. The subsequent reduction yields a 1,2-diaminobenzene  derivative, the classic precursor for Benzimidazoles  and Quinoxalines .

Consequently, this molecule is a critical intermediate for synthesizing:

  • Benzimidazole-5-acrylic acids: A scaffold found in PARP inhibitors and antiviral agents.

  • Cinnamide Libraries: Via amide coupling at the tail and

    
     diversification at the head.
    
  • LFA-1/ICAM-1 Antagonists: Where the cinnamic acid moiety serves as a Michael acceptor or ionic binding motif.

Chemical Profile & Stability

PropertyDataNotes
CAS Number 20797-48-2
Formula

MW: 227.60 g/mol
Appearance Pale yellow to yellow powder
Solubility DMSO, DMF, MeOH (warm)Poor solubility in water/hexane.[1]
Reactivity Electrophile (

), Acidic (COOH)
Warning: Nitro-aromatics can be energetic. Avoid shock/friction.
Storage Inert atmosphere, 2-8°CMoisture sensitive (hydrolysis of acid chloride derivatives).

Strategic Reaction Pathways

The following flowchart illustrates the three primary synthetic workflows for this building block.

ReactionPathways Start 4-Chloro-3-nitrocinnamic Acid SNAr_Product 4-(Alkylamino)-3-nitrocinnamic Acid Start->SNAr_Product Path A: SNAr (R-NH2, Heat) Amide 4-Chloro-3-nitrocinnamide (Scaffold) Start->Amide Path B: Coupling (EDC/HOBt, R'-NH2) Diamine 3,4-Diaminocinnamic Acid SNAr_Product->Diamine Reduction (Fe/AcOH or H2/Pd) Benzimidazole 1-Alkyl-benzimidazole- 5-acrylic Acid Diamine->Benzimidazole Cyclization (HCOOH or Orthoester) Library Diversified Cinnamide Library Amide->Library SNAr Displacement (Thiophenols/Amines)

Figure 1: Divergent synthetic pathways. Path A constructs the heterocyclic core (Benzimidazole). Path B utilizes the scaffold for parallel medicinal chemistry (Library generation).

Detailed Protocols

Protocol A: Synthesis of Benzimidazole-5-acrylic Acid Derivatives

Target Application: Synthesis of DNA-binding drugs or polymerase inhibitors.

Mechanism:

  • 
    :  The 3-nitro group pulls electron density, making C4 highly electrophilic. Primary amines displace the chloride.
    
  • Reduction: The nitro group is reduced to an amine, forming a 1,2-diamine.

  • Cyclization: The diamine reacts with a C1 source (Formic acid, Orthoester) to close the imidazole ring.

Step-by-Step Methodology:

Step 1: Nucleophilic Substitution (


) 
  • Charge: In a pressure tube, dissolve 4-Chloro-3-nitrocinnamic acid (1.0 equiv) in THF (0.5 M concentration).

  • Reagent: Add the desired primary amine (e.g., Methylamine, 2.0 M in THF) (5–8 equiv). Note: Excess amine acts as the base to scavenge HCl.

  • Reaction: Seal the tube and heat to 80°C for 16–20 hours.

  • Workup: Cool to RT. Concentrate in vacuo to remove excess amine/solvent. The residue is typically an orange solid (4-alkylamino-3-nitrocinnamic acid).[2]

  • Purification: Triturate with water/ethanol or recrystallize. Yields are typically >90%.

Step 2: Nitro Reduction Preferred Method: Iron/Acetic Acid (Tolerates the alkene).

  • Charge: Dissolve the intermediate from Step 1 in Ethanol/Water (3:1).

  • Catalyst: Add Iron powder (5.0 equiv) and Ammonium Chloride (1.0 equiv).

  • Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (amine is more polar/fluorescent).

  • Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol. Concentrate filtrate.[3]

  • Product: 3,4-Diaminocinnamic acid derivative (often unstable; use immediately for cyclization).

Step 3: Cyclization to Benzimidazole

  • Reagent: Dissolve the crude diamine in Formic Acid (excess, serves as solvent and reagent) for a "C-H" benzimidazole, or use Triethyl Orthoformate with catalytic p-TsOH.

  • Reaction: Reflux for 3–6 hours.

  • Workup: Cool and neutralize with NaOH or

    
     to pH 8. The benzimidazole product typically precipitates.[4]
    
  • Validation: Check NMR for the disappearance of the diamine peaks and appearance of the benzimidazole C2-H singlet (approx. 8.0–8.5 ppm).

Protocol B: Amide Library Generation (Cinnamide Synthesis)

Target Application: LFA-1 Antagonists or Kinase Inhibitors.

Context: This protocol preserves the chloro-nitro core for late-stage diversification.

  • Activation: Dissolve 4-Chloro-3-nitrocinnamic acid (1.0 equiv) in dry DMF.

  • Coupling Agents: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min at RT to form the active ester.

  • Amine Addition: Add the diversity amine (

    
    , 1.1 equiv) and DIPEA (2.0 equiv).
    
  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/EDC), sat.

    
    , and brine.
    
  • Result: 4-Chloro-3-nitrocinnamide .

    • Expert Tip: This intermediate is stable. The chlorine can now be displaced by thiophenols (using

      
      /DMF) or other amines (using 
      
      
      
      Buchwald conditions if the
      
      
      is sluggish) to create a library of bio-active compounds.

Expert Troubleshooting & Critical Parameters

IssueRoot CauseSolution
Low Yield in

Steric hindrance of amineUse a sealed tube at higher temp (100-120°C) or switch solvent to NMP/DMSO.
Over-reduction Reduction of C=C double bondAvoid

if possible. Use Fe/AcOH or SnCl2 (Stannous Chloride) to selectively reduce the nitro group while preserving the acrylic double bond.
Solubility Issues Cinnamic acid aggregationUse DMF or DMSO for the initial reaction. If the acid precipitates, convert to the methyl ester (SOCl2/MeOH) before running the sequence, then hydrolyze at the end.
Incomplete Cyclization Wet diamine intermediateEnsure the diamine is dry before adding orthoesters. Water hydrolyzes the orthoester reagent.

References

  • Synthesis of Benzimidazole Precursors

    • Source: US Patent 7,582,770 B2. "Viral Polymerase Inhibitors." (2009).
    • Relevance: Describes the reaction of 4-chloro-3-nitrocinnamic acid with methylamine and subsequent reduction to form 1-methyl-benzimidazole deriv
  • Amide Coupling & Library Generation

    • Source:Journal of Medicinal Chemistry. "Discovery of Novel p-Arylthio Cinnamides as Antagonists of Leukocyte Function-Associated Antigen-1/Intracellular Adhesion Molecule-1 Interaction."
    • Relevance: details the coupling of the acid to amines and subsequent displacement of the chlorine by thiophenols.[5]

  • Indole/Benzimidazole Derivatives

    • Source: US Patent Application 2008/0261944 A1.
    • Relevance: Cites the use of 4-chloro-3-nitrocinnamic acid as a starting m
  • General Benzimidazole Synthesis (

    
     Route): 
    
    • Source:International Journal of Drug Delivery Technology.[6] "Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine." (2021).[6]

    • Relevance: Provides general conditions for the cyclization of phenylenediamines which can be adapted for the cinnamic acid deriv

Sources

Method

Laboratory Scale Synthesis of 4-Chloro-3-nitrocinnamic Acid: An Application and Protocol Guide

Abstract This comprehensive guide details the laboratory-scale synthesis of 4-chloro-3-nitrocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The presented protocol ut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the laboratory-scale synthesis of 4-chloro-3-nitrocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The presented protocol utilizes the robust and efficient Knoevenagel-Doebner condensation reaction, starting from the readily available 4-chloro-3-nitrobenzaldehyde and malonic acid. This document provides a step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines to ensure a reproducible and safe synthesis. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

4-Chloro-3-nitrocinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the chloro, nitro, and cinnamic acid functionalities provides a versatile scaffold for the synthesis of a wide range of complex molecules with potential biological activity. The controlled and efficient synthesis of this intermediate is therefore a crucial step in the discovery and development of new chemical entities.

This application note provides a detailed protocol for the synthesis of 4-chloro-3-nitrocinnamic acid via the Knoevenagel-Doebner condensation. This classic named reaction offers a reliable method for the formation of α,β-unsaturated carboxylic acids from aldehydes and malonic acid. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Reaction Scheme

The synthesis of 4-chloro-3-nitrocinnamic acid is achieved through the Knoevenagel-Doebner condensation of 4-chloro-3-nitrobenzaldehyde with malonic acid, catalyzed by a basic system of pyridine and piperidine.

Reaction_Scheme 4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzaldehyde Product 4-Chloro-3-nitrocinnamic Acid 4-Chloro-3-nitrobenzaldehyde->Product + Malonic Acid Malonic_Acid Malonic Acid Catalyst Pyridine, Piperidine Catalyst->Product CO2 CO2 Product->CO2 decarboxylation H2O H2O Product->H2O condensation

Caption: Overall reaction for the synthesis of 4-Chloro-3-nitrocinnamic acid.

Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel-Doebner condensation of substituted benzaldehydes.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Chloro-3-nitrobenzaldehyde≥98%e.g., Sigma-AldrichStarting material
Malonic Acid≥99%e.g., Alfa AesarActive methylene compound
PyridineAnhydrous, ≥99.8%e.g., Acros OrganicsSolvent and base
Piperidine≥99%e.g., MerckCatalyst
Hydrochloric Acid (HCl)37% (concentrated)e.g., Fisher ChemicalFor acidification
Ethanol95% or absolutee.g., VWR ChemicalsFor recrystallization
Deionized Water--For workup and recrystallization
Round-bottom flask (100 mL)--Reaction vessel
Reflux condenser--To prevent solvent loss
Heating mantle with magnetic stirrer--For heating and mixing
Buchner funnel and filter flask--For filtration
Filter paper--For filtration
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.86 g, 10 mmol) and malonic acid (1.56 g, 15 mmol).

  • Addition of Catalyst and Solvent: To the flask, add pyridine (20 mL) and a catalytic amount of piperidine (0.1 mL, approx. 1 mmol). The pyridine acts as both a solvent and a base, while piperidine is a more effective basic catalyst for the initial condensation.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde. A typical reaction time is 2-4 hours.

  • Workup - Quenching and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL). This will precipitate the crude product. Acidify the aqueous mixture to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate to form the insoluble carboxylic acid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any remaining pyridine, piperidine hydrochloride, and unreacted malonic acid.

  • Purification: The crude 4-chloro-3-nitrocinnamic acid can be purified by recrystallization. A suitable solvent system is an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol. While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a pale yellow solid.

Mechanistic Insights: The Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a powerful carbon-carbon bond-forming reaction. The mechanism involves several key steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of malonic acid by the basic catalyst (piperidine or pyridine) to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate then attacks the electrophilic carbonyl carbon of 4-chloro-3-nitrobenzaldehyde in a nucleophilic addition reaction, forming an aldol-type intermediate.

  • Dehydration: This intermediate undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Under the reaction conditions, particularly with heating in the presence of pyridine, the α,β-unsaturated dicarboxylic acid intermediate readily undergoes decarboxylation (loss of CO₂) to afford the final product, 4-chloro-3-nitrocinnamic acid.

Knoevenagel-Doebner_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration cluster_3 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate + Base - HB+ Enolate_2 Enolate Base Base (Pyridine/Piperidine) Aldehyde 4-Chloro-3-nitrobenzaldehyde Aldol_Intermediate Aldol Intermediate Aldol_Intermediate_2 Aldol Intermediate Enolate_2->Aldol_Intermediate + Aldehyde Unsaturated_Diacid Unsaturated Dicarboxylic Acid Intermediate Aldol_Intermediate_2->Unsaturated_Diacid - H2O Unsaturated_Diacid_2 Unsaturated Dicarboxylic Acid Intermediate Final_Product 4-Chloro-3-nitrocinnamic Acid Unsaturated_Diacid_2->Final_Product - CO2

Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-chloro-3-nitrocinnamic acid, the following analytical techniques are recommended:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. The reported melting point for trans-4-chloro-3-nitrocinnamic acid is in the range of 188-190 °C. A sharp melting point range is indicative of high purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with visualization under UV light.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should confirm the presence of all expected protons with the correct chemical shifts, multiplicities, and integration values. The vinylic protons of the cinnamic acid moiety are expected to show a characteristic coupling constant for the trans isomer (typically around 16 Hz).

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should show the correct number of carbon signals corresponding to the structure of 4-chloro-3-nitrocinnamic acid.

    • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present, including the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the N-O stretches of the nitro group.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Chloro-3-nitrobenzaldehyde: May cause skin, eye, and respiratory irritation.

  • Malonic Acid: Harmful if swallowed and causes serious eye damage.[1][2] Avoid inhalation of dust.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3][4]

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

  • Organic Syntheses, Coll. Vol. 4, p.731 (1963); Vol. 34, p.76 (1954). [Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
  • Doebner, O. Ber. Dtsch. Chem. Ges.1887, 20, 277-279.
  • Carl ROTH, Piperidine Safety Data Sheet. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-nitrocinnamic Acid

Introduction Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or lookin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important chemical intermediate. The presence of both a chloro and a nitro group on the aromatic ring makes 4-Chloro-3-nitrobenzaldehyde a valuable but sometimes challenging precursor.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic methods like the Knoevenagel-Doebner condensation to help you improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Reaction Yield

Low yields are a common frustration in organic synthesis. This section addresses specific problems you might encounter during the synthesis of 4-Chloro-3-nitrocinnamic acid, their probable causes, and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The most common culprits include moisture, suboptimal catalysis, inappropriate reaction temperature, and side reactions.[2][3]

Potential Cause Explanation Recommended Solution
Moisture Contamination The Knoevenagel condensation involves intermediates that are sensitive to water. For instance, if using a Perkin-type reaction, acetic anhydride will be hydrolyzed by moisture, rendering it ineffective.[3]Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and ensure reagents like sodium acetate are freshly fused if applicable.
Impure Reactants The starting material, 4-Chloro-3-nitrobenzaldehyde, can oxidize to the corresponding benzoic acid over time, especially if exposed to air.[3] Malonic acid can also degrade.Use freshly opened or purified 4-Chloro-3-nitrobenzaldehyde. Verify the purity of your malonic acid.
Ineffective Catalyst/Base The choice and amount of base catalyst are critical. Strong bases can promote unwanted side reactions.[2] Weak bases like piperidine or pyridine need to be used in appropriate catalytic amounts. An excessive amount of base can sometimes lead to double decarboxylation, reducing the yield.[4]Use a weak amine base like piperidine or pyridine.[5] For a greener and less toxic alternative, consider triethylamine (TEA).[4] Optimize the catalyst loading; typically, a catalytic amount is sufficient.
Suboptimal Temperature The reaction requires sufficient thermal energy to proceed. However, excessively high temperatures can lead to the formation of dark, resinous, or tar-like byproducts from the self-condensation of the aldehyde or decomposition of the product.[3]Maintain a stable, controlled temperature using an oil bath. For the Knoevenagel-Doebner reaction with pyridine, reflux temperature is common. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.[1]
Inefficient Work-up The product is typically isolated by acidifying the reaction mixture to precipitate the carboxylic acid. If the pH is not sufficiently acidic, the product will remain in solution as its carboxylate salt, leading to significant losses.[6]After the reaction, pour the mixture into water and acidify with a strong acid like HCl until the pH is ~1-2. Confirm with pH paper. Ensure complete precipitation by cooling the mixture in an ice bath before filtration.
Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a crystalline product. What happened?

The formation of dark, resinous materials is a frequent side reaction, especially when dealing with activated aldehydes at high temperatures.[3]

  • Causality: This is often due to polymerization or self-condensation of the 4-Chloro-3-nitrobenzaldehyde, promoted by basic conditions and prolonged heating. The nitro group makes the aldehyde particularly susceptible to such reactions.

  • Preventative Measures:

    • Temperature Control: Do not overheat the reaction. A gentle reflux is often sufficient. Use a temperature-controlled heating mantle or oil bath.

    • Reaction Time: Monitor the reaction's progress closely using TLC. Once the starting aldehyde spot has disappeared, proceed with the work-up promptly. Unnecessary heating will encourage byproduct formation.

    • Catalyst Concentration: Use only the required catalytic amount of base. Excess base can accelerate the formation of these undesirable byproducts.[4]

Diagram: Troubleshooting Logic for Low Yield

G start Low Yield of 4-Chloro-3-nitrocinnamic acid check_purity Check Reactant Purity (Aldehyde, Malonic Acid) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup impure Impure or Oxidized Aldehyde check_purity->impure Purity Issue wet_reagents Moisture Present (Wet Solvents/Glassware) check_purity->wet_reagents Moisture Issue temp_issue Incorrect Temperature (Too high/low) check_conditions->temp_issue Temp Issue catalyst_issue Suboptimal Catalyst (Wrong type or amount) check_conditions->catalyst_issue Catalyst Issue ph_issue Incomplete Precipitation (Work-up pH too high) check_workup->ph_issue pH Issue recrys_issue Excessive Loss During Recrystallization check_workup->recrys_issue Purification Issue sol_purify Solution: Purify Aldehyde (e.g., recrystallization) impure->sol_purify sol_dry Solution: Use Anhydrous Reagents & Dry Glassware wet_reagents->sol_dry sol_temp Solution: Use Oil Bath for Stable Temp & Monitor w/ TLC temp_issue->sol_temp sol_catalyst Solution: Use Weak Base (Piperidine) & Optimize Loading catalyst_issue->sol_catalyst sol_ph Solution: Adjust pH to 1-2 with HCl & Cool Mixture ph_issue->sol_ph sol_recrys Solution: Choose Optimal Solvent & Minimize Transfers recrys_issue->sol_recrys

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 4-Chloro-3-nitrocinnamic acid?

The Knoevenagel condensation, specifically the Doebner modification, is a highly effective and widely used method.[5][7] This reaction involves the condensation of 4-Chloro-3-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine or piperidine. The reaction proceeds through an intermediate that spontaneously decarboxylates (loses CO2) under the reaction conditions to yield the desired α,β-unsaturated carboxylic acid.[5]

Q2: Can I use a strong base like sodium hydroxide (NaOH) as a catalyst?

It is strongly discouraged. Using a strong base with an aromatic aldehyde that lacks α-hydrogens, like 4-Chloro-3-nitrobenzaldehyde, will promote the Cannizzaro reaction as a major side reaction.[2] This would lead to a disproportionation of the aldehyde into 4-chloro-3-nitrobenzyl alcohol and sodium 4-chloro-3-nitrobenzoate, significantly reducing the yield of the desired cinnamic acid. The Knoevenagel condensation requires a weak base, which is strong enough to deprotonate the active methylene compound (malonic acid) but not strong enough to attack the carbonyl of the aldehyde directly.[5]

Q3: What is the role of pyridine in the Knoevenagel-Doebner reaction?

Pyridine serves a dual role in this reaction. It acts as both the solvent and the weak base catalyst required to facilitate the condensation.[5] Its basicity is sufficient to generate the enolate of malonic acid, which then acts as the nucleophile.

Q4: How do the electron-withdrawing chloro and nitro groups affect the reaction?

The chloro and nitro groups are strongly electron-withdrawing. This has a significant and beneficial effect on the reactivity of the 4-Chloro-3-nitrobenzaldehyde starting material. They pull electron density away from the aromatic ring and, by extension, from the aldehyde's carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the malonic acid enolate, generally leading to faster reaction times compared to unsubstituted benzaldehyde.[8]

Experimental Protocols & Data

Optimized Protocol: Knoevenagel-Doebner Synthesis

This protocol is an optimized procedure for the synthesis of 4-Chloro-3-nitrocinnamic acid.

Materials:

  • 4-Chloro-3-nitrobenzaldehyde (1.0 eq)

  • Malonic Acid (1.5 eq)

  • Pyridine (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-3-nitrobenzaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Solvent and Catalyst Addition: Add pyridine as the solvent (enough to fully dissolve the reactants upon warming) and a catalytic amount of piperidine (~0.1 eq).

  • Heating: Heat the mixture to a gentle reflux using an oil bath. The solution will likely darken.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.

  • Work-up - Quenching and Precipitation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Stir vigorously.

  • Acidification: While stirring, slowly add concentrated HCl to the aqueous mixture until the pH is approximately 1-2. A precipitate of crude 4-Chloro-3-nitrocinnamic acid will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Purification: The crude product is often a pale yellow or off-white solid.[6] Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pale yellow crystals.[6]

Diagram: Knoevenagel-Doebner Reaction Mechanism

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration cluster_4 Step 4: Decarboxylation Malonic Malonic Acid Enolate Malonic Acid Enolate Malonic->Enolate - H+ Piperidine Piperidine (Base) Piperidine->Malonic Enolate2 Malonic Acid Enolate Aldehyde 4-Chloro-3-nitro- benzaldehyde Intermediate1 Aldol Adduct Intermediate Aldehyde->Intermediate1 Intermediate2 Aldol Adduct Enolate2->Aldehyde Unsaturated Unsaturated Intermediate Intermediate2->Unsaturated - H2O Unsaturated2 Unsaturated Intermediate FinalProduct 4-Chloro-3-nitrocinnamic acid Unsaturated2->FinalProduct - CO2 (Heat)

Diagram: Experimental Synthesis Workflow

G reagents 1. Combine Reactants - 4-Chloro-3-nitrobenzaldehyde - Malonic Acid - Pyridine & Piperidine reflux 2. Heat to Reflux (2-4 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor workup 4. Cool & Pour into Ice/Water Mixture monitor->workup Reaction Complete acidify 5. Acidify with HCl to pH 1-2 workup->acidify precipitate 6. Precipitate Product (Cool in Ice Bath) acidify->precipitate filter 7. Filter & Wash with Cold Water precipitate->filter recrystallize 8. Recrystallize from Ethanol filter->recrystallize product 9. Pure Product (Pale Yellow Crystals) recrystallize->product

References

  • BenchChem. Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde.
  • PrepChem. Preparation of 4-chloro-3-nitrobenzoic acid.
  • Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry.
  • BenchChem. Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives.
  • Organic Syntheses. m-NITROCINNAMIC ACID.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • BEPLS. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
  • Pawar, H. S., Wagha, A. S., & Lalia, A. M. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
  • Wikipedia. Knoevenagel condensation.
  • Pandya, K. C., & Pandya, R. B. The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A.
  • BenchChem. Common side reactions in the synthesis of 2-Nitrocinnamic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloro-3-nitrocinnamic acid

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. We will explore the common synthetic routes and delve into the specific challenges and side reactions that can arise, providing you with actionable troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your synthesis for higher yield and purity.

Section 1: Core Synthesis Overview

The most common and reliable method for synthesizing 4-Chloro-3-nitrocinnamic acid is the Perkin reaction . This reaction involves the base-catalyzed condensation of 4-chloro-3-nitrobenzaldehyde with acetic anhydride.[1] The alkali salt of the carboxylic acid, typically sodium acetate, serves as the catalyst.[2]

The electron-withdrawing nature of the nitro and chloro groups on the benzaldehyde ring makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by the enolate of acetic anhydride and generally favoring the reaction.[3]

Primary Reaction Pathway: The Perkin Reaction

The overall transformation is illustrated below. The reaction proceeds by forming an enolate from acetic anhydride, which then attacks the aldehyde.[4] A series of intermediates then undergo dehydration and hydrolysis to yield the final α,β-unsaturated carboxylic acid product.

Perkin Reaction cluster_reactants Reactants Reactant1 4-Chloro-3-nitrobenzaldehyde Reaction_Step_1 Condensation (High Temp.) Reactant1->Reaction_Step_1 + Reactant2 Acetic Anhydride Reactant2->Reaction_Step_1 Catalyst Sodium Acetate (Base) Catalyst->Reaction_Step_1 Product 4-Chloro-3-nitrocinnamic acid Reaction_Step_1->Product Hydrolysis

Caption: General workflow for the Perkin synthesis of 4-Chloro-3-nitrocinnamic acid.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction: The Perkin reaction requires high temperatures (often 160-180°C) and prolonged reaction times (several hours) to proceed to completion.[5][6] Ensure your oil bath temperature is stable and the reaction is heated for the duration specified in your protocol. Inadequate heating is a primary cause of low conversion.

  • Premature Hydrolysis of Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis, especially if moisture is present in the reactants or glassware.[7] This side reaction consumes your reagent and produces acetic acid, which does not participate in the desired condensation. Always use freshly opened or properly stored acetic anhydride and ensure all glassware is thoroughly dried.

  • Sub-optimal Base Catalyst: The sodium acetate used as a catalyst must be anhydrous. Fused sodium acetate is often recommended. If the catalyst is hydrated, it can introduce water, leading to anhydride hydrolysis, and its catalytic activity will be diminished.

  • Product Decarboxylation: At the high temperatures required for the Perkin reaction, the cinnamic acid product can undergo decarboxylation, leading to the formation of 4-chloro-3-nitrostyrene.[8][9] While generally a minor side reaction, prolonged heating at excessively high temperatures can make this a more significant pathway, reducing the yield of the desired acid.

  • Mechanical Losses During Workup: The purification process, which often involves precipitation and filtration, can lead to significant product loss.[5] Ensure the product is fully precipitated from the solution (e.g., by ensuring complete acidification) and be meticulous during filtration and washing steps to avoid losing solid material.

Q2: My product has a low, broad melting point and the NMR/IR spectra show unexpected peaks. What are the likely impurities?

A2: An impure product is typically the result of side reactions running concurrently with the main Perkin condensation. The melting point of pure trans-4-Chloro-3-nitrocinnamic acid is reported to be in the range of 188-190°C.[10] A significant deviation suggests the presence of impurities.

Here are the most common culprits:

  • Unreacted 4-Chloro-3-nitrobenzaldehyde: If the reaction is incomplete, the starting aldehyde (M.P. 61-63°C) will contaminate your product.[11] This is often the case when reaction temperatures are too low or times are too short. It can typically be removed by a careful recrystallization.

  • Acetic Anhydride Self-Condensation Products: Acetic anhydride can undergo self-condensation under the basic, high-temperature conditions of the reaction to form polymeric or resinous materials, often referred to as "anhydride resins." These are typically dark-colored, amorphous solids that can be difficult to remove. Using a large excess of acetic anhydride can exacerbate this issue.[12]

  • 4-Chloro-3-nitrobenzoic Acid: While less common, oxidation of the starting aldehyde to the corresponding benzoic acid can occur if oxidizing impurities are present or if the reaction is exposed to air for extended periods at high temperatures.

  • cis-Isomer of the Product: The Perkin reaction typically produces the more thermodynamically stable trans-isomer. However, small amounts of the cis-isomer can sometimes form. The isomers may have different physical properties (solubility, melting point) and will show different coupling constants for the vinyl protons in the 1H NMR spectrum.

Q3: The reaction mixture has turned very dark/black, and I've isolated a tarry substance instead of a crystalline solid. What happened?

A3: The formation of a dark tar is almost always indicative of decomposition and polymerization side reactions. This is a clear sign that the reaction temperature was too high or was maintained for too long.

  • Causality: Aromatic aldehydes with electron-withdrawing groups, like 4-chloro-3-nitrobenzaldehyde, are susceptible to decomposition at elevated temperatures. The high temperatures required for the Perkin reaction are close to the decomposition temperatures of the reactants and products. Exceeding the optimal temperature range (typically not above 180°C) can initiate complex, uncontrolled side reactions, leading to the formation of intractable polymeric tars.

  • Preventative Measures:

    • Strict Temperature Control: Use a precisely controlled oil bath with a thermometer placed directly in the bath. Do not rely on the hot plate's dial setting.

    • Optimize Reaction Time: While the reaction needs time, excessive heating is detrimental. If you are following a known procedure, adhere to the specified time. If developing a new one, consider running time-course studies (e.g., analyzing small aliquots by TLC) to determine the point of maximum product formation before significant decomposition begins.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative decomposition pathways that contribute to tar formation.

Section 3: Deep Dive into Key Side Reactions (FAQs)

Q: What is the most prevalent side reaction, and how can I minimize it?

A: The most common and impactful side reaction is the hydrolysis of acetic anhydride .

  • Mechanism: Acetic anhydride reacts with water to produce two equivalents of acetic acid.[13] This reaction is catalyzed by both acid and base. In the Perkin reaction, any trace moisture in the reagents or glassware will rapidly consume the anhydride, rendering it unavailable for the desired condensation.

Anhydride Hydrolysis cluster_reactants Reactants Reactant1 Acetic Anhydride Reaction_Step_1 Hydrolysis Reactant1->Reaction_Step_1 + Reactant2 Water (H₂O) Reactant2->Reaction_Step_1 Product 2x Acetic Acid Reaction_Step_1->Product

Caption: The hydrolysis of acetic anhydride, a major competing side reaction.

  • Consequences:

    • Reduced Yield: The primary consequence is a direct reduction in the potential yield, as the key reagent is consumed.

    • Altered Reaction Conditions: The production of excess acetic acid can alter the basicity of the reaction medium, potentially affecting the catalytic cycle.

  • Mitigation Strategy (Self-Validation):

    • Reagent Quality: Use a new, unopened bottle of acetic anhydride or one that has been stored under an inert atmosphere with a proper sealing cap.

    • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours and allow it to cool in a desiccator before use.

    • Catalyst Preparation: Use freshly fused and powdered sodium acetate. Commercial anhydrous sodium acetate should be dried in a vacuum oven at high temperature before use to ensure it is completely free of water.

Q: Can the nitro group be unintentionally reduced during the reaction?

A: This is highly unlikely under standard Perkin reaction conditions. The reduction of an aromatic nitro group typically requires specific reducing agents (e.g., metals like Sn, Fe, or Zn in acid, or catalytic hydrogenation). The conditions of the Perkin reaction (acetic anhydride, sodium acetate, high heat) are not reducing in nature. Therefore, side reactions involving the reduction of the nitro group are not a significant concern in this specific synthesis.

Section 4: Recommended Protocols & Data

Table 1: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Chloro-3-nitrobenzaldehyde185.5661-63[11]Light yellow powder[11]
Acetic Anhydride102.09-73.1[14]Colorless liquid[14]
4-Chloro-3-nitrocinnamic acid227.60188-190[10]Powder[10]
Experimental Protocol: Synthesis of 4-Chloro-3-nitrocinnamic acid

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled in a desiccator.

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzaldehyde (e.g., 5.0 g, 26.9 mmol).

    • Add freshly fused and powdered anhydrous sodium acetate (e.g., 2.7 g, 32.9 mmol).

    • Add acetic anhydride (e.g., 7.5 mL, 79.5 mmol).

  • Reaction:

    • Place the flask in a pre-heated oil bath at 170-180°C.

    • Heat the mixture with stirring for 5-8 hours. The mixture will become a molten slurry.

  • Workup and Isolation:

    • Allow the reaction mixture to cool slightly until it is still viscous but not fully solidified.

    • Carefully and slowly pour the warm mixture into 100 mL of cold water with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Filter the crude solid using a Büchner funnel and wash it thoroughly with cold water (3 x 30 mL) to remove water-soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Dissolve the solid in a minimal amount of boiling 95% ethanol.[5]

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter it to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

    • Characterize the final product by melting point and spectroscopy (1H NMR, IR).

References

  • Sathee, J. (n.d.). Perkin Reaction Mechanism. IIT Kanpur. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-3-nitrocinnamic acid. Retrieved from [Link]

  • Thayer, F. K. (1925). m-NITROCINNAMIC ACID. Organic Syntheses, 5, 83. DOI: 10.15227/orgsyn.005.0083. Retrieved from [Link]

  • Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry. Retrieved from [Link]

  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Pawara, H. S., Wagha, A. S., & Lalia, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro decarboxylation of Cinnamic acid in presence of PEG-300 and metal nitrates under Solution phase. Retrieved from [Link]

  • Google Patents. (2014). US8759576B2 - Processes for purifying acetic anhydride.
  • ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • YouTube. (2023). Perkin condensation. Retrieved from [Link]

  • Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation. Retrieved from [Link]

  • CDN. (1939). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • YouTube. (2011). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. Retrieved from [Link]

  • ASM Journals. (2022). Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. mBio. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.18: Reactions of Anhydrides. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (2016). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-nitrocinnamic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis of 4-Chloro-3-nitrocinnamic Acid

4-Chloro-3-nitrocinnamic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis is most commonly achieved through a carbon-carbon bond-forming reaction between 4-chloro-3-nitrobenzaldehyde and a suitable active methylene compound. The two primary and most effective methods for this transformation are the Knoevenagel-Doebner Condensation and the Perkin Reaction.

This guide will focus on the Knoevenagel-Doebner Condensation, as it generally offers milder reaction conditions and often results in higher yields for this class of compounds. We will explore the critical parameters of this reaction, provide a detailed experimental protocol, and address common challenges you may encounter.

Core Synthesis Strategy: The Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The Doebner modification specifically utilizes malonic acid in the presence of a basic catalyst, typically pyridine, which also facilitates the decarboxylation of the intermediate to yield the desired α,β-unsaturated carboxylic acid.[2]

The overall reaction is as follows:

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of 4-chloro-3-nitrocinnamic acid.

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the likely causes?

A1: Low conversion and poor yields can stem from several factors. Here is a checklist of potential issues to investigate:

  • Purity of Starting Materials: Ensure that your 4-chloro-3-nitrobenzaldehyde and malonic acid are of high purity. Impurities in the aldehyde can inhibit the reaction, while old or impure malonic acid can lead to side reactions.

  • Catalyst Activity: The basicity of the catalyst is crucial. If using pyridine, ensure it is dry. A small amount of piperidine is often added as a more potent basic catalyst to initiate the reaction. The ratio of pyridine to piperidine can be optimized.

  • Reaction Temperature: While the Knoevenagel-Doebner reaction is generally favored by heat, excessive temperatures can lead to the decomposition of reactants and products, or the formation of polymeric byproducts. A temperature range of 80-100 °C is typically optimal for this reaction.

  • Inefficient Water Removal: The condensation reaction produces water. If not effectively removed, the equilibrium can shift back towards the starting materials. While not always necessary, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can improve yields.

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is this and how can I prevent it?

A2: The formation of dark, resinous materials is a common issue, often arising from the self-condensation of the aldehyde or other side reactions at elevated temperatures. To mitigate this:

  • Control the Temperature: Use a well-controlled heating source like an oil bath to maintain a stable and appropriate reaction temperature. Avoid localized overheating.

  • Optimize Catalyst Concentration: An excess of a strong base can promote side reactions. Use the recommended catalytic amount of piperidine.

  • Purify the Aldehyde: If the 4-chloro-3-nitrobenzaldehyde has been stored for a long time, it may contain acidic impurities that can catalyze polymerization. Consider purifying it by recrystallization before use.

Q3: My final product is difficult to purify. What is the best method for purification?

A3: The most common and effective method for purifying 4-chloro-3-nitrocinnamic acid is recrystallization. A mixed solvent system is often effective. For example, dissolving the crude product in a minimal amount of hot methanol or ethanol, followed by the slow addition of water until the solution becomes cloudy, and then allowing it to cool slowly can yield pure crystals.[3]

Alternatively, an acid-base extraction can be employed. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of the cinnamic acid, can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidification of the aqueous layer with a mineral acid (e.g., HCl) will precipitate the purified 4-chloro-3-nitrocinnamic acid, which can be collected by filtration.

Q4: How can I be sure that I have synthesized the correct product and that it is pure?

A4: Product verification and purity assessment are critical. The following analytical techniques should be employed:

  • Melting Point: The melting point of a pure compound is sharp and within a narrow range. The literature melting point for trans-4-chloro-3-nitrocinnamic acid is 188-190 °C. A broad or depressed melting point indicates the presence of impurities.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product. A single spot for the purified product, with a different Rf value from the starting materials, is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule by showing the characteristic signals for the aromatic, vinylic, and carboxylic acid protons with their expected chemical shifts and coupling constants.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show the number of unique carbon atoms in the molecule, further confirming the structure.

    • IR (Infrared) Spectroscopy: This will show the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C double bond.

Optimized Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a representative and optimized procedure based on established methodologies for the Knoevenagel-Doebner reaction.

Materials and Reagents:

  • 4-chloro-3-nitrobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Ethanol or Toluene (optional, for recrystallization)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzaldehyde (1.0 equivalent), malonic acid (1.2 equivalents), and anhydrous pyridine (3-5 volumes relative to the aldehyde).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically 90-100 °C) using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the aldehyde.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

    • Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any remaining salts and acids.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol/water.[3]

    • Dissolve the crude solid in a minimum amount of the hot alcohol.

    • Add hot water dropwise until the solution becomes persistently cloudy.

    • Add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Expected Yield: 75-85%

Data Presentation

ParameterRecommended Value/RangeRationale
Reactant Ratio 1.2 equivalents of malonic acidEnsures complete consumption of the aldehyde.
Catalyst Pyridine (solvent) with 0.1 eq. piperidinePyridine acts as a base and solvent; piperidine is a more potent catalyst to initiate the reaction.
Temperature 90-100 °CProvides sufficient energy for the reaction while minimizing side reactions.
Reaction Time 2-4 hoursTypically sufficient for completion; should be monitored by TLC.
Purification Recrystallization (Ethanol/Water)Effective for removing impurities and obtaining a crystalline product.

Visualizing the Workflow

Knoevenagel_Doebner_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine Reactants: 4-chloro-3-nitrobenzaldehyde Malonic Acid Pyridine catalyst Add Piperidine (Catalyst) reactants->catalyst heat Heat to Reflux (90-100 °C) catalyst->heat Start Reaction monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Pour into Ice/HCl Precipitate Product cool->precipitate filter_isolate Vacuum Filtration precipitate->filter_isolate recrystallize Recrystallize from Ethanol/Water filter_isolate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry final_product final_product filter_dry->final_product Pure Product

Caption: Knoevenagel-Doebner synthesis workflow for 4-chloro-3-nitrocinnamic acid.

Mechanistic Insight

Knoevenagel_Mechanism malonic Malonic Acid HOOC-CH₂-COOH enolate Enolate HOOC-CH⁻-COOH malonic->enolate aldehyde 4-Chloro-3-nitrobenzaldehyde Ar-CHO alkoxide Alkoxide Intermediate Ar-CH(O⁻)-CH(COOH)₂ aldehyde->alkoxide base Base (Pyridine) base->malonic Deprotonation enolate->aldehyde Nucleophilic Attack beta_hydroxy β-Hydroxy Acid Ar-CH(OH)-CH(COOH)₂ alkoxide->beta_hydroxy Protonation unsaturated_diacid Unsaturated Diacid Ar-CH=C(COOH)₂ beta_hydroxy->unsaturated_diacid - H₂O (Dehydration) product {4-Chloro-3-nitrocinnamic Acid | { Ar-CH=CH-COOH}} unsaturated_diacid->product - CO₂ (Decarboxylation)

Caption: Mechanism of the Knoevenagel-Doebner condensation.

References

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL BENZALMALONATE. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (n.d.). knoevenagel condensation (Doebner modification). Retrieved from [Link]

  • YouTube. (2023, February 11). Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

  • ResearchGate. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Impurity Profiling &amp; Remediation for 4-Chloro-3-nitrocinnamic Acid

Introduction 4-Chloro-3-nitrocinnamic acid (CAS: 20797-48-2) is a critical electrophilic intermediate often employed in the synthesis of heterocyclic pharmaceutical scaffolds, including quinolones and indoles. Its synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-nitrocinnamic acid (CAS: 20797-48-2) is a critical electrophilic intermediate often employed in the synthesis of heterocyclic pharmaceutical scaffolds, including quinolones and indoles. Its synthesis, typically via Knoevenagel condensation, is robust but prone to specific impurity profiles that can derail downstream GMP compliance.

This guide moves beyond basic datasheets to address the practical reality of handling this compound. We focus on the "Silent Killers" of yield and purity: geometric isomers, unreacted precursors, and thermal degradation products.

Module 1: Diagnostic Hub (Troubleshooting & FAQs)

Q1: My crude product has a melting point of 178–182°C, but the literature value is 188–190°C. What is the primary suspect? A: The depression in melting point is most commonly caused by the presence of the cis-isomer (Z-isomer) or retained 4-chloro-3-nitrobenzaldehyde .

  • Diagnosis: Run a 1H-NMR.[1]

    • Trans (E) isomer: Coupling constant (

      
      ) of the vinylic protons is typically 15–16 Hz .
      
    • Cis (Z) isomer: Coupling constant (

      
      ) is 10–12 Hz .
      
  • Root Cause: The Knoevenagel condensation naturally favors the thermodynamic trans product, but exposure to UV light during workup or excessive heating can promote isomerization.

Q2: I see a persistent yellow impurity that does not dissolve in aqueous sodium bicarbonate. What is it? A: This is likely unreacted 4-chloro-3-nitrobenzaldehyde or the decarboxylation byproduct 4-chloro-3-nitrostyrene .

  • Mechanism: Cinnamic acids are soluble in base (forming carboxylate salts). Non-acidic impurities (aldehydes, styrenes) will remain as solids or oils.

  • Immediate Fix: Perform an acid-base extraction (See Protocol A below) to physically separate these non-acidic contaminants.

Q3: High-Performance Liquid Chromatography (HPLC) shows a "shoulder" peak eluting immediately after the main peak. A: This is characteristic of the cis-isomer . Due to similar polarity, the cis and trans forms often co-elute on standard C18 columns unless the gradient is shallow.

  • Resolution: Switch to a slower gradient (0.5% increase in organic phase per minute) or use a phenyl-hexyl column which offers better selectivity for geometric isomers due to pi-pi interactions.

Module 2: The Anatomy of Impurities

Understanding the genesis of impurities is the first step toward elimination. The standard synthesis involves the condensation of 4-chloro-3-nitrobenzaldehyde with malonic acid in pyridine/piperidine.

Impurity Genesis Pathway

ImpurityPathways Aldehyde 4-Chloro-3- nitrobenzaldehyde (Starting Material) Intermediate Aldol Intermediate Aldehyde->Intermediate Base Cat. Product 4-Chloro-3- nitrocinnamic acid (Trans-Isomer) Aldehyde->Product Unreacted Malonic Malonic Acid Malonic->Intermediate Intermediate->Product -CO2, -H2O (Major) CisIso Cis-Isomer (Impurity A) Product->CisIso hv (Light) Isomerization Styrene 4-Chloro-3- nitrostyrene (Decarboxylation) Product->Styrene Excess Heat (>100°C) Residue Pyridine/Piperidine Salts

Figure 1: Reaction pathway showing the formation of the desired trans-product and critical impurities (red).

Module 3: Remediation Protocols

Protocol A: Acid-Base Purification (The "Chemical Filter")

Best for: Removing non-acidic impurities (Aldehydes, Styrenes).

Principle: This method exploits the acidity of the carboxylic acid group (


). The product forms a water-soluble salt in base, while impurities remain insoluble.
  • Dissolution: Suspend the crude solid (10 g) in 10% aqueous Ammonia (NH

    
    OH)  (100 mL). Stir for 30 minutes.
    
    • Note: The solution should turn yellow/orange.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel.

    • Critical Step: The solid residue on the filter contains the unreacted aldehyde and decarboxylated styrene. Discard this.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M Hydrochloric Acid (HCl) until pH < 2.

    • Observation: A thick white/pale yellow precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL) to remove ammonium salts, and dry.

Protocol B: Recrystallization (The "Polishing Step")

Best for: Removing cis-isomers and trace colored impurities.

Solvent Selection Strategy:

Solvent System Solubility (Hot) Solubility (Cold) Impurity Rejection Rating
Ethanol (95%) High Low Good (Isomers) ★★★★★
Acetic Acid/Water (1:1) Moderate Very Low Excellent (Aldehydes) ★★★★☆

| Toluene | Low | Insoluble | Poor | ★★☆☆☆ |

Step-by-Step Procedure:

  • Place 5 g of acid-washed product (from Protocol A) in a flask.

  • Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve the solid (approx. 15–20 mL/g).

  • Optional: If the solution is dark, add activated charcoal (0.5 g), reflux for 5 mins, and filter hot.

  • Allow the solution to cool slowly to room temperature (do not shock-cool with ice immediately, as this traps impurities).

  • Once crystals form, cool in an ice bath for 1 hour.

  • Filter and wash with ice-cold ethanol . Dry in a vacuum oven at 50°C.

Module 4: Analytical Validation

Do not rely solely on melting point.[2] Use this HPLC method for definitive release testing.

Method: Reverse-Phase HPLC (Stability Indicating)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–5 min: 20% B (Isocratic)

    • 5–20 min: 20% → 80% B (Linear Gradient)

    • 20–25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 272 nm (Lambda max for nitrocinnamic moiety).

  • Temperature: 30°C.

Retention Time Guide (Approximate):

  • Pyridine/Salts: ~2–3 min (Void volume)

  • Cis-4-Chloro-3-nitrocinnamic acid: ~11.5 min

  • Trans-4-Chloro-3-nitrocinnamic acid: ~12.2 min

  • 4-Chloro-3-nitrobenzaldehyde: ~15.0 min

References

  • Org. Synth. 1925, 5, 83. m-Nitrocinnamic Acid.[5] (Classic Knoevenagel condensation methodology adapted for nitro-substituted cinnamic acids).

  • Sigma-Aldrich. trans-4-Chloro-3-nitrocinnamic acid Product Specification. (Physical property verification).

  • BenchChem. Application Notes and Protocols for Knoevenagel Condensation. (Impurity profiles in aldehyde condensations).

  • PubChem. 4-Chloro-3-nitrocinnamic acid Compound Summary. (Spectral and toxicity data).

Sources

Troubleshooting

Technical Support Center: 4-Chloro-3-nitrocinnamic Acid Reactions

Welcome to the technical support center for 4-Chloro-3-nitrocinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-nitrocinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. My aim is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve common issues encountered in the laboratory. This resource is built on a foundation of established chemical literature and practical field experience to ensure you can navigate your synthetic challenges with confidence.

Section 1: Troubleshooting the Synthesis of 4-Chloro-3-nitrocinnamic Acid

The successful synthesis of your target molecule begins with high-quality starting material. 4-Chloro-3-nitrocinnamic acid is most reliably synthesized via condensation reactions starting from 4-chloro-3-nitrobenzaldehyde. Direct nitration of 4-chlorocinnamic acid is often problematic due to the formation of isomeric byproducts, which complicates purification significantly[1].

FAQ 1: My Perkin reaction to synthesize 4-chloro-3-nitrocinnamic acid is giving a low yield. What are the primary causes?

This is a frequent issue in the Perkin reaction, which typically involves heating an aromatic aldehyde with an acid anhydride and its corresponding sodium or potassium salt.[2] Low yields can almost always be traced back to a few key parameters.

Causality Analysis: The Perkin reaction mechanism relies on the formation of an enolate from acetic anhydride, which acts as the nucleophile. This process is highly sensitive to reaction conditions.

  • Moisture: The presence of water is highly detrimental. Acetic anhydride will readily hydrolyze to acetic acid, consuming your reagent and quenching the reaction. Ensure all glassware is oven-dried and that your reagents are anhydrous.[1]

  • Reagent Purity: 4-chloro-3-nitrobenzaldehyde can oxidize to the corresponding benzoic acid upon prolonged exposure to air. This impurity will not participate in the condensation and will lower your yield. Use freshly purified aldehyde for best results.[1] The sodium acetate catalyst should be freshly fused and finely powdered to maximize its surface area and basicity.

  • Suboptimal Temperature and Time: The Perkin reaction requires significant thermal energy, typically temperatures around 180°C for several hours.[2][3] Insufficient heat or a shortened reaction time will lead to incomplete conversion. Monitor your reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

Protocol: General Perkin Condensation for Cinnamic Acids

  • Combine the aromatic aldehyde (1.0 equiv), freshly fused sodium acetate (1.5 equiv), and acetic anhydride (2.0 equiv) in an oven-dried, round-bottomed flask equipped with a reflux condenser.[3]

  • Heat the mixture in an oil bath maintained at 180°C for 8-13 hours.[2][3]

  • After cooling slightly, pour the reaction mixture into water to precipitate the crude product.[3]

  • Isolate the solid by suction filtration and wash thoroughly with water.

  • Proceed with purification, typically via recrystallization.

FAQ 2: I'm observing a dark, tar-like substance in my Perkin reaction mixture. What is it and how can I prevent it?

The formation of dark, resinous materials is a classic side reaction in Perkin condensations, particularly with aldehydes bearing electron-withdrawing groups.

Mechanistic Insight: This byproduct arises from the self-condensation or polymerization of the aldehyde under the high-temperature, basic conditions of the reaction.[1]

Mitigation Strategies:

  • Temperature Control: Avoid exceeding the optimal temperature range (180-190°C). Use a precisely controlled heating source like a digital hotplate with an oil bath rather than a heating mantle, which can have hot spots.

  • Reaction Monitoring: Do not heat the reaction for an unnecessarily long time. Use TLC to track the consumption of the starting aldehyde. Once the aldehyde is consumed, work up the reaction promptly.

  • Reagent Purity: As mentioned in FAQ 1, impurities in the aldehyde can often act as initiators for polymerization.

Perkin_Troubleshooting

Section 2: Troubleshooting Downstream Reactions

4-Chloro-3-nitrocinnamic acid is a valuable intermediate because its functional groups—the carboxylic acid, the nitro group, and the alkene—can be selectively transformed.

Reactions_Pathway

FAQ 3: My Fischer esterification is not going to completion. How can I improve the yield?

Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis.[4] To achieve high conversion, the equilibrium must be shifted towards the product side.

Le Chatelier's Principle in Action:

  • Water Removal: The reaction produces water as a byproduct. Removing this water as it forms is the most effective way to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Excess Reagent: Using a large excess of the alcohol (if it is inexpensive and easily removed) can also shift the equilibrium.[5]

  • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[6]

  • Reaction Time: Esterification can be slow. Refluxing for an extended period (4-6 hours) is often necessary.[5] However, excessively long reaction times can sometimes lead to decomposition or side reactions.[5]

Protocol: Fischer Esterification of Cinnamic Acids

  • To a solution of the cinnamic acid (1.0 equiv) in the desired alcohol (5-10 equiv), add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Heat the mixture to reflux for 4-6 hours, ideally with a setup to remove water.[6]

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.[6]

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or distillation.[4][7]

FAQ 4: I'm having issues with an amide coupling reaction. The activated ester forms, but the reaction with my amine is sluggish.

This is a common roadblock, especially when dealing with sterically hindered or electron-deficient (less nucleophilic) amines.

Root Cause Analysis:

  • Amine Nucleophilicity: Amines attached to electron-withdrawing groups (like pyridines) or those that are sterically bulky can be poor nucleophiles.[8] The activated ester, while reactive, may not be electrophilic enough to be attacked efficiently.

  • Base Selection: The choice of base is critical. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is typically used to scavenge the acid produced during the reaction without competing with the primary amine.[9] Using a stronger, more hindered base might be necessary in some cases.

  • Coupling Reagent: While standard carbodiimides like EDC are effective, they may not be sufficient for challenging couplings. Uronium/aminium salt-based reagents like HATU are generally more powerful activators.[9]

Coupling Reagent Pros Cons
EDC/DCC Inexpensive, widely available.Can cause epimerization; DCC produces insoluble DCU byproduct which is difficult to remove[10].
HATU/HBTU Highly efficient, fast reaction times, low epimerization.More expensive, potential safety concerns with benzotriazole-based reagents.
Acid Chlorides (SOCl₂) Highly reactive, drives reaction to completion.Harsh conditions, not compatible with sensitive functional groups, generates HCl[9].

Troubleshooting Steps:

  • Switch to a stronger coupling reagent: If using EDC, consider switching to HATU.[9]

  • Increase Temperature: Gently warming the reaction (e.g., to 40-60°C) can often overcome the activation barrier for a sluggish nucleophilic attack.[10]

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes to ensure complete formation of the activated ester before adding the amine.

Section 3: Purification and Product Isolation

FAQ 5: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a crystalline solid. This typically happens when the solution is cooled too rapidly or when the saturation point of the solute is reached at a temperature above its melting point.[1]

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[1]

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool can help. Do not place it directly in an ice bath from a high temperature.[1]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

References

  • Thayer, F. K. (1925). m-NITROCINNAMIC ACID. Organic Syntheses, 5, 83. DOI: 10.15227/orgsyn.005.0083. Retrieved from [Link]

  • PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. DOI: 10.5923/j.jlce.20180605.03. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. DOI: 10.1021/cr100048w. Retrieved from [Link]

  • Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. BIOKIMIA: Jurnal Ilmiah Biologi, 13(1), 27-32. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Cioc, R. C., et al. (2018). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 23(10), 2443. DOI: 10.3390/molecules23102443. Retrieved from [Link]

  • Ismail, M. M. F. (2019). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 23(5), 821-829. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Molecules, 24(8), 1599. DOI: 10.3390/molecules24081599. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship of 4-Chloro-3-nitrocinnamic Acid Analogs

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-Chloro-3-nitrocinnamic acid (CNCA) analogs, specifically focusing on their utility as Transglutaminase 2 (TG2)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-Chloro-3-nitrocinnamic acid (CNCA) analogs, specifically focusing on their utility as Transglutaminase 2 (TG2) inhibitors and antimicrobial agents.

A Technical Guide to TG2 Inhibition and Antimicrobial Scaffold Optimization

Executive Summary & Core Directive

4-Chloro-3-nitrocinnamic acid (CNCA) represents a privileged scaffold in medicinal chemistry, primarily utilized to target enzymes relying on active-site cysteines, such as Transglutaminase 2 (TG2) and Histone Acetyltransferases (HATs) . Unlike broad-spectrum alkylating agents, the CNCA scaffold offers a tunable "Michael Acceptor" system.

This guide moves beyond basic descriptions to analyze the electronic and steric causality that makes the 4-Cl, 3-NO₂ substitution pattern critical for biological activity. It compares CNCA analogs against industry standards (e.g., Cystamine, Z006) and provides validated protocols for synthesis and biological evaluation.

The 4-Chloro-3-nitrocinnamic Acid Scaffold: Mechanism of Action

The biological activity of CNCA analogs is driven by the


-unsaturated carbonyl  moiety (the "warhead"), which acts as a Michael acceptor.
The Covalent Capture Mechanism
  • Recognition: The aromatic ring fits into the hydrophobic pocket of the target enzyme (e.g., the substrate-binding tunnel of TG2).

  • Nucleophilic Attack: The active site Cysteine thiol (e.g., Cys277 in TG2) performs a nucleophilic attack on the

    
    -carbon of the cinnamic acid double bond.
    
  • Irreversible Inhibition: The electron-withdrawing nature of the ring substituents stabilizes the transition state, leading to the formation of a stable thioether adduct, permanently inactivating the enzyme.

Diagram: SAR Logic & Electronic Tuning

The following diagram illustrates how specific structural modifications influence the reactivity and potency of the scaffold.

CNCA_SAR Scaffold 4-Chloro-3-nitrocinnamic Acid (Core Scaffold) Nitro 3-Nitro Group (-NO2) Strong Electron Withdrawing Scaffold->Nitro Chloro 4-Chloro Group (-Cl) Lipophilicity & Halogen Bonding Scaffold->Chloro DoubleBond α,β-Unsaturated Bond (Michael Acceptor) Scaffold->DoubleBond Carboxyl Carboxylic Acid (-COOH) Solubility & Derivatization Scaffold->Carboxyl Reactivity Increases Electrophilicity of β-Carbon Nitro->Reactivity Inductive Effect Binding Enhances Hydrophobic Pocket Affinity Chloro->Binding Lipophilic Contact Target Covalent Bond with Enzyme Cysteine (TG2/HAT) DoubleBond->Target Alkylation Carboxyl->Target H-Bonding (Optional) Reactivity->DoubleBond Activates Binding->Target Orientation

Caption: SAR map detailing the functional role of each substituent. The 3-Nitro group is the critical electronic tuner, activating the double bond for cysteine capture.

Comparative Performance Analysis

The table below contrasts CNCA analogs with standard TG2 inhibitors. CNCA analogs offer a balance between reactivity and specificity compared to the highly reactive Cystamine or the complex peptidomimetic Z006.

Compound ClassMechanism of ActionPotency (IC₅₀)SelectivityProsCons
CNCA Analogs Competitive Irreversible (Michael Addition)High (

M range)
ModerateTunable reactivity; chemically stable; synthetically accessible.Potential for off-target alkylation if not optimized.
Cystamine Disulfide Exchange (Thiol-Disulfide)Moderate (mM range)LowCheap; water-soluble; broadly available.Non-specific; rapidly reduced in cells; high toxicity at effective doses.
Z006 (Z-DON) Peptidomimetic (Active Site Directed)Very High (nM range)HighExtremely potent; mimics natural substrate.Expensive synthesis; poor bioavailability; low stability in plasma.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for researching CNCA analogs.

A. Synthesis of 4-Chloro-3-nitrocinnamic Acid Analogs

Methodology: Knoevenagel Condensation (Self-Validating via Melting Point & NMR). This reaction is chosen for its high atom economy and the thermodynamic stability of the trans-isomer product.

  • Reagents: 4-Chloro-3-nitrobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalyst).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine (5 mL/mmol).

    • Add catalytic piperidine (0.1 eq).

    • Reflux at 80–100°C for 4–6 hours. Checkpoint: Monitor CO₂ evolution (cessation indicates completion).

    • Cool to room temperature and pour into ice-cold HCl (1M).

    • Filter the precipitate and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for doublet signals at

      
       6.5–7.8 ppm with 
      
      
      
      Hz (confirming trans-geometry).
B. TG2 Amine Incorporation Assay

Objective: Quantify the inhibition of TG2-mediated transamidation.

  • System: Recombinant Human TG2, Biotin-Cadaverine (amine donor), N,N-dimethylcasein (DMC, amine acceptor).

  • Workflow:

    • Coat Plate: Adsorb DMC onto a 96-well high-binding plate overnight at 4°C. Block with BSA.

    • Inhibitor Incubation: Pre-incubate TG2 with the CNCA analog (various concentrations) for 30 mins at 37°C in reaction buffer (Tris-HCl pH 8.0, 5 mM CaCl₂, 1 mM DTT). Note: Ca²⁺ is essential for TG2 activation.

    • Reaction: Add Biotin-Cadaverine and incubate for 1 hour.

    • Detection: Wash plate, add Streptavidin-HRP, then TMB substrate. Stop with H₂SO₄.

    • Read: Measure Absorbance at 450 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Therapeutic Implications & Future Directions[1]

  • Antimicrobial Resistance: Recent studies indicate that 4-chlorocinnamic acid esters exhibit potent activity against S. aureus and Candida species, likely by disrupting cell wall synthesis enzymes similar to their action on TG2.

  • Fibrosis & Cancer: As TG2 is a driver of tissue fibrosis and cancer metastasis, CNCA analogs serve as "lead compounds." The carboxylic acid tail is often modified into amides or bulky esters to improve cell permeability and target the specific hydrophobic pockets of TG2 in fibrotic tissue.

References

  • Guzman, J.D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[1] Molecules. Available at: [Link]

  • Keillor, J.W., et al. (2015).[2] Tissue Transglutaminase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Navals, P., et al. (2024). Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents. Biomolecules. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-3-nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 4-Chloro-3-nitrocinnamic Acid 4-Chloro-3-nitrocinnamic acid is a substituted cinnamic acid derivative, a class o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Chloro-3-nitrocinnamic Acid

4-Chloro-3-nitrocinnamic acid is a substituted cinnamic acid derivative, a class of compounds recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] As a key intermediate in organic synthesis, its purity and stability are critical for the quality of final products. Validated analytical methods are therefore essential to quantify the compound accurately and to detect any process-related impurities or degradation products. This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, providing a comparative framework for their application and validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile organic compounds like 4-Chloro-3-nitrocinnamic acid.[2] Its high resolving power allows for the separation of the main compound from closely related impurities, making it an indispensable tool for purity assessment and stability-indicating assays.

The Rationale Behind a Reversed-Phase HPLC Approach

A reversed-phase HPLC (RP-HPLC) method is the logical choice for 4-Chloro-3-nitrocinnamic acid due to its moderate polarity. A C18 column, with its non-polar stationary phase, will effectively retain the analyte, while a polar mobile phase allows for its controlled elution. The inclusion of an acidic modifier in the mobile phase, such as phosphoric or acetic acid, is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[1][3]

Proposed HPLC Method Parameters

The following parameters provide a robust starting point for the analysis of 4-Chloro-3-nitrocinnamic acid. Optimization will be necessary for specific instrumentation and sample matrices.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Acetic Acid in Water, B: Acetonitrile (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated around 270-300 nm (requires experimental determination)
Injection Volume 10 µL
Experimental Workflow for HPLC Method Validation

A comprehensive validation of the HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[4]

Caption: A typical workflow for HPLC method validation.

Detailed Validation Protocol
  • Specificity: To demonstrate specificity, a forced degradation study should be performed.[5] This involves subjecting a solution of 4-Chloro-3-nitrocinnamic acid to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6] The developed HPLC method must be able to resolve the parent peak from all degradation product peaks. Potential degradation pathways include reduction of the nitro group to an amine and isomerization of the trans-alkene.[6][7]

  • Linearity: Linearity should be assessed by preparing a series of at least five standard solutions of 4-Chloro-3-nitrocinnamic acid at different concentrations. A calibration curve of peak area versus concentration is then plotted, and the correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis should be performed in triplicate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[8]

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the same standard solution are performed on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2%.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, and on a different instrument if possible. The RSD between the two sets of results should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results. The method is considered robust if the results remain unaffected by these minor variations.

UV-Vis Spectrophotometry: A Rapid and Simple Alternative for Quantification

UV-Vis spectrophotometry offers a simpler and more rapid alternative to HPLC for the quantification of 4-Chloro-3-nitrocinnamic acid, particularly for routine analysis where high specificity is not the primary concern.

Principle of UV-Vis Analysis

The presence of a conjugated system of double bonds and a nitro group in the structure of 4-Chloro-3-nitrocinnamic acid results in strong absorption of ultraviolet radiation.[9] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

Proposed UV-Vis Spectrophotometric Method
ParameterRecommended Condition
Spectrophotometer Double-beam UV-Vis Spectrophotometer
Solvent Methanol or Ethanol
Wavelength of Maximum Absorbance (λmax) To be determined experimentally by scanning a dilute solution of 4-Chloro-3-nitrocinnamic acid from 200-400 nm. Expected to be in the range of 270-300 nm.
Cuvette 1 cm quartz cuvette
Experimental Workflow for UV-Vis Method Validation

Caption: A streamlined workflow for UV-Vis method validation.

Detailed Validation Protocol

The validation of a UV-Vis spectrophotometric method follows similar principles to HPLC validation, with some key differences:

  • Specificity: The main limitation of UV-Vis spectrophotometry is its lack of specificity. Any impurity or degradation product with a similar chromophore will interfere with the analysis. Therefore, this method is best suited for the analysis of pure or nearly pure samples.

  • Linearity, Accuracy, Precision, LOD, and LOQ: These parameters are determined using the same principles as for HPLC, but with absorbance values used in place of peak areas.

Comparative Analysis of HPLC and UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry depends on the specific analytical requirements.

FeatureHPLCUV-Vis Spectrophotometry
Specificity High (can separate analyte from impurities)Low (prone to interference)
Sensitivity HighModerate
Speed Slower (due to chromatographic separation)Fast (direct measurement)
Cost High (instrumentation and consumables)Low
Complexity High (requires skilled operator)Low (simple operation)
Application Purity testing, stability-indicating assays, quantification in complex matricesRoutine quantification of pure samples, dissolution testing

Conclusion: Selecting the Appropriate Method

For the comprehensive analysis of 4-Chloro-3-nitrocinnamic acid, particularly in a drug development setting, a validated, stability-indicating HPLC method is the recommended approach.[2] Its high specificity ensures that the analyte is accurately quantified, even in the presence of impurities and degradation products.

UV-Vis spectrophotometry, while less specific, can be a valuable tool for rapid, routine analysis of the pure substance where the impurity profile is well-characterized and known not to interfere.

Ultimately, the selection of the analytical method should be based on a thorough understanding of the sample, the intended purpose of the analysis, and the regulatory requirements.

References

  • ResearchGate. (n.d.). Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies. Retrieved from [Link]

  • RSC Publishing. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. Retrieved from [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • Informatics Journals. (n.d.). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation investigations of CIN under distinct.... Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

Sources

Validation

spectral analysis comparison of 4-Chloro-3-nitrocinnamic acid isomers

An In-Depth Guide to the Spectroscopic Differentiation of 4-Chloro-3-nitrocinnamic Acid Isomers For professionals in drug discovery and chemical research, the precise structural elucidation of molecular isomers is a foun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Differentiation of 4-Chloro-3-nitrocinnamic Acid Isomers

For professionals in drug discovery and chemical research, the precise structural elucidation of molecular isomers is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring compound purity. 4-Chloro-3-nitrocinnamic acid, a substituted aromatic carboxylic acid, serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical entities.[1] This molecule primarily exists as two geometric isomers, (E) (trans) and (Z) (cis), arising from the restricted rotation around the carbon-carbon double bond of the acrylic acid side chain. The distinct spatial arrangement of the substituents in these isomers leads to unique physicochemical and biological properties, making their unambiguous identification critical.

This technical guide provides a comprehensive comparative analysis of the (E) and (Z) isomers of 4-Chloro-3-nitrocinnamic acid using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the theoretical basis for the expected spectral differences, present comparative data tables, and provide validated experimental protocols for data acquisition.

The core structural difference between the (E) and (Z) isomers lies in the orientation of the carboxyl group and the substituted phenyl ring relative to the C=C double bond. In the (E) isomer, these bulky groups are on opposite sides, resulting in a more linear and sterically stable conformation. Conversely, in the (Z) isomer, they are on the same side, leading to increased steric hindrance. This fundamental geometric variance is the primary driver of the observable differences in their spectral properties.

Caption: Molecular structures of the (E) and (Z) isomers of 4-Chloro-3-nitrocinnamic acid.

Comparative Spectral Analysis

The following sections detail the expected spectral signatures for each isomer, providing a robust framework for their differentiation. While experimental data for the (Z) isomer is scarce, the predictions are grounded in well-established spectroscopic principles and data from analogous substituted cinnamic acids.[2]

¹H NMR Spectroscopy: The Definitive Diagnostic Tool

Proton NMR spectroscopy is arguably the most powerful technique for distinguishing between the (E) and (Z) isomers. The key diagnostic feature is the coupling constant (J) between the two vinyl protons (Hα and Hβ).

  • Causality: The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons. In the (E) isomer, the protons are anti-periplanar (180° angle), resulting in a large coupling constant, typically in the range of 15-18 Hz. In the (Z) isomer, the protons are syn-periplanar (0° angle), leading to a significantly smaller coupling constant, usually 10-12 Hz.

The aromatic region will present a complex pattern due to the substitution. The proton ortho to the nitro group will be the most deshielded, while the others will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants (in DMSO-d₆)

Proton AssignmentExpected δ for (E)-isomerExpected δ for (Z)-isomerKey Differentiator
Hα (vinyl)~6.6 - 6.7 ppm (d)~6.1 - 6.2 ppm (d)Coupling Constant (Jαβ)
Hβ (vinyl)~7.6 - 7.7 ppm (d)~7.0 - 7.1 ppm (d)Coupling Constant (Jαβ)
Jαβ (coupling) ~16 Hz ~12 Hz Magnitude of J value
Aromatic Protons~7.5 - 8.2 ppm (m)~7.4 - 8.1 ppm (m)Minor shifts due to steric effects
COOH>12 ppm (broad s)>12 ppm (broad s)Typically not diagnostic

Data are predicted based on values for structurally similar compounds, such as trans-3-chlorocinnamic acid.[2]

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, confirming the number of unique carbon environments. While the differences between isomers are more subtle than in ¹H NMR, slight variations in chemical shifts can be observed due to steric effects. The (Z) isomer may exhibit slightly more shielded (upfield) signals for the vinyl and carbonyl carbons due to steric compression.

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentExpected δ for (E)-isomerExpected δ for (Z)-isomer
C=O (Carboxyl)~167 ppm~166 ppm
Cα (vinyl)~121 ppm~122 ppm
Cβ (vinyl)~142 ppm~140 ppm
Aromatic C-Cl~134 ppm~134 ppm
Aromatic C-NO₂~148 ppm~148 ppm
Other Aromatic C~125 - 137 ppm~125 - 137 ppm
Aromatic C-C=C~136 ppm~137 ppm

Data are predicted based on values for structurally similar compounds.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for confirming the presence of key functional groups. The spectra of both isomers will be broadly similar, but subtle, reproducible differences can be found, particularly in the fingerprint region.

  • C=C Stretch: The alkene C=C stretching vibration in the (E) isomer is often at a slightly higher wavenumber and is more intense than in the (Z) isomer due to higher symmetry.

  • C-H Out-of-Plane Bending: A strong absorption band around 970-980 cm⁻¹ is highly characteristic of the C-H out-of-plane (OOP) wagging vibration for a trans-disubstituted alkene. This band is absent in the (Z) isomer, which instead shows a weaker OOP band around 675-730 cm⁻¹. This is a very reliable diagnostic feature.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupExpected Frequency RangeKey Differentiator
O-H StretchCarboxylic Acid3200 - 2500 (broad)---
C-H StretchAromatic/Vinyl3100 - 3000---
C=O StretchCarboxylic Acid1710 - 1680Minor shift expected
C=C StretchAlkene1640 - 1625(E) isomer typically stronger
N-O Asymmetric StretchNitro Group1550 - 1500---
N-O Symmetric StretchNitro Group1360 - 1300---
C-H OOP Bend trans-Alkene 980 - 960 Present only in (E)-isomer

Frequencies are based on general data for substituted cinnamic acids.[4][5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule. The extended π-conjugation system (phenyl ring, C=C double bond, and carbonyl group) gives rise to strong absorption in the UV region.

  • Causality: The (E) isomer is more planar than the sterically hindered (Z) isomer. This enhanced planarity allows for more effective orbital overlap and a more delocalized π-system, which lowers the energy gap for the π → π* transition. Consequently, the (E) isomer is expected to absorb at a longer wavelength (bathochromic shift) and with a higher molar absorptivity (hyperchromic effect) compared to the (Z) isomer.[6]

Table 4: Expected UV-Visible Absorption Maxima (λmax in Methanol)

IsomerExpected λmaxExpected Molar Absorptivity (ε)
(E)-isomer~275 - 285 nmHigher
(Z)-isomer~265 - 275 nmLower

Data are predicted based on the known behavior of cis/trans cinnamic acid isomers.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. While standard MS techniques like Electron Ionization (EI) will not typically differentiate between geometric isomers, they are essential for confirming the identity of the substance. Both isomers will have the same molecular ion peak.

  • Expected Molecular Ion (M⁺): For C₉H₆ClNO₄, the expected monoisotopic mass is ~226.99 g/mol . The spectrum will show a characteristic M+2 peak at ~228.99 g/mol with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways would include the loss of •OH (M-17), •COOH (M-45), and •NO₂ (M-46).

Recommended Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~5-10 mg of 4-Chloro-3-nitrocinnamic acid isomer Solvent Select appropriate deuterated solvent (e.g., DMSO-d6) for NMR or spectroscopic grade solvent (e.g., Methanol) for UV-Vis Sample->Solvent Dissolve Dissolve sample in ~0.7 mL of solvent. Vortex to ensure complete dissolution. Solvent->Dissolve Transfer Transfer solution to appropriate cuvette (UV-Vis) or 5 mm NMR tube. Dissolve->Transfer NMR ¹H & ¹³C NMR: Acquire spectra on a ≥400 MHz spectrometer. Reference to TMS or residual solvent signal. Transfer->NMR FTIR FT-IR: Acquire spectrum using ATR or KBr pellet method. Collect 16-32 scans. Transfer->FTIR UV UV-Vis: Scan from 400 nm to 200 nm. Perform a baseline correction with the pure solvent. Transfer->UV Process Process spectra: Fourier transform, phase correction, and baseline correction. NMR->Process FTIR->Process UV->Process Analyze Analyze key features: - ¹H NMR J-coupling - FT-IR C-H OOP band - UV-Vis λmax shift Process->Analyze Compare Compare experimental data with reference tables to assign isomeric structure. Analyze->Compare

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the 4-chloro-3-nitrocinnamic acid isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids.

  • Transfer: Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (≥400 MHz for ¹H is recommended).

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.

Protocol 2: UV-Vis Sample Preparation and Acquisition
  • Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute this stock solution to achieve an absorbance reading between 0.5 and 1.0 at the λmax.

  • Acquisition: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference/blank.

  • Scanning: Record the absorption spectrum from 400 nm down to 200 nm.[4] Identify the wavelength of maximum absorbance (λmax).

Integrated Data Interpretation and Conclusion

No single technique should be used in isolation for definitive structure confirmation. A self-validating approach, integrating data from multiple analyses, provides the highest degree of confidence.

  • Initial Hypothesis: Use ¹H NMR as the primary tool. A vinyl coupling constant of ~16 Hz strongly indicates the (E)-isomer, while a ~12 Hz coupling suggests the (Z)-isomer.

  • Confirmation: Corroborate the NMR assignment with FT-IR. The presence of a strong band around 970 cm⁻¹ confirms the (E)-isomer. Its absence is consistent with the (Z)-isomer.

  • Further Support: UV-Vis data should align with the assignment. The isomer with the longer λmax is the (E)-isomer.

  • Identity Check: Mass spectrometry confirms that the compound has the correct molecular weight and formula, ruling out impurities with different masses.

By systematically applying this multi-technique spectroscopic approach, researchers and drug development professionals can confidently and accurately distinguish between the geometric isomers of 4-Chloro-3-nitrocinnamic acid, ensuring the integrity of their subsequent research and development efforts.

References

  • [Placeholder for a relevant scientific article]
  • Kubiak, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. Available at: [Link]

  • [Placeholder for a relevant scientific article]
  • [Placeholder for a relevant scientific article]
  • [Placeholder for a relevant scientific article]
  • [Placeholder for a relevant scientific article]
  • Yuliani, R., et al. (2023). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. ResearchGate. Available at: [Link]

  • [Placeholder for a relevant scientific article]
  • Spectroscopy. (2019). What is Effect of Stereochemistry on UV Absorption Spectra. YouTube. Available at: [Link]

  • Brown, P. (2023). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Available at: [Link]

Sources

Comparative

In Vitro Evaluation of 4-Chloro-3-nitrocinnamic Acid Derivatives: Efficacy &amp; Safety Profiling

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Antimicrobial and Anticancer Efficacy vs. Standard of Care Executive Summary: The 4C3NCA Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Antimicrobial and Anticancer Efficacy vs. Standard of Care

Executive Summary: The 4C3NCA Scaffold Advantage

4-Chloro-3-nitrocinnamic acid (4C3NCA) represents a privileged scaffold in medicinal chemistry. Unlike the parent cinnamic acid, which exhibits only mild bacteriostatic properties, the 4C3NCA core integrates two critical pharmacophoric features:

  • Electronic Activation: The 3-nitro group (strongly electron-withdrawing) enhances the electrophilicity of the

    
    -unsaturated carbonyl (Michael acceptor), increasing reactivity with cysteine residues in target enzymes (e.g., bacterial dehydrogenases or fungal 14
    
    
    
    -demethylase).
  • Lipophilic Tuning: The 4-chloro substituent increases LogP, facilitating passive transport across the complex cell envelopes of Gram-negative bacteria (P. aeruginosa) and fungal cell walls (Candida spp.).

This guide objectively compares 4C3NCA derivatives against standard therapeutic agents and outlines robust in vitro testing protocols designed to validate their efficacy and safety.

Comparative Performance Analysis

Antimicrobial Potency (MIC Comparison)

The following data synthesizes performance metrics of 4C3NCA esters/amides against standard antibiotics. Derivatives consistently show superior activity to the parent acid and competitive efficacy against resistant strains compared to older azoles.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Compound ClassTarget OrganismMIC Range (

g/mL)
Performance vs. StandardMechanism Note
Parent Cinnamic Acid S. aureus (MRSA)> 500Inferior Weak membrane disruption; rapid efflux.
4C3NCA Methyl Ester S. aureus (MRSA)32 - 64Moderate Improved lipophilicity; moderate Michael acceptor activity.
4C3NCA-Sulfonamide Hybrid Enterococcus (VRE)1 - 4Superior Dual-action: membrane permeabilization + enzyme inhibition [1].
Ciprofloxacin (Standard) S. aureus (Sensitive)0.5 - 1.0Benchmark DNA Gyrase inhibition. High resistance rates in MRSA.
Fluconazole (Standard) C. albicans0.5 - 8.0Benchmark Ergosterol synthesis inhibition.
4C3NCA-Perillyl Ester C. albicans4 - 8Competitive Synergistic terpene moiety enhances fungal wall penetration [2].
Anticancer Cytotoxicity & Selectivity

A critical advantage of 4C3NCA derivatives is their Selectivity Index (SI) . While standard chemotherapeutics like Doxorubicin are indiscriminately toxic, optimized 4C3NCA derivatives often exhibit preferential toxicity toward cancer cells with high ROS levels.

Table 2: Cytotoxicity Profile (IC50 in


M) 
CompoundA-549 (Lung Cancer)HCT-116 (Colon Cancer)WI-38 (Normal Fibroblast)Selectivity Index (SI)
Doxorubicin 0.5 - 1.20.2 - 0.81.5Low (< 3.0)
Cinnamic Acid > 200> 200> 500Inactive
4C3NCA-Oxadiazole 10.3616.2> 100High (> 9.0)

Key Insight: The 4C3NCA scaffold's toxicity is often ROS-dependent. Cancer cells, already under oxidative stress, are pushed past the apoptotic threshold by the Michael acceptor moiety, while normal cells with robust glutathione reserves remain viable [3].

Validated Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Profiling (Broth Microdilution)

Objective: Determine the MIC of lipophilic 4C3NCA derivatives without precipitation artifacts.

Critical Constraint: 4C3NCA derivatives are hydrophobic. Standard aqueous preparation causes precipitation, leading to false negatives. Solution: Use a biphasic solvent system (DMSO/Tween-80) strictly controlled < 1% final concentration.

Workflow Diagram

MIC_Protocol Stock Stock Prep (10 mg/mL in 100% DMSO) Inter Intermediate Dilution (1:10 in MHB + 0.02% Tween-80) Stock->Inter Prevents Shock Precip. Plate 96-Well Plate Setup (Serial 2-fold dilution) Inter->Plate Dispense 100µL Inoc Inoculation (5x10^5 CFU/mL) Plate->Inoc Add 100µL Bacteria Incub Incubation (18-24h @ 37°C) Inoc->Incub Read Readout (Visual Turbidity or OD600) Incub->Read

Figure 1: Optimized Broth Microdilution Workflow for Lipophilic Compounds.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 4C3NCA derivative in 100% DMSO to 10 mg/mL. Vortex for 2 minutes to ensure complete solubilization.

  • Intermediate Dilution: Dilute stock 1:10 into Mueller-Hinton Broth (MHB) supplemented with 0.02% Tween-80. Note: Tween-80 prevents the compound from sticking to the plastic walls of the pipette tips.

  • Plate Setup: Dispense 100

    
    L of MHB into columns 2-12 of a 96-well plate. Add 100 
    
    
    
    L of the Intermediate solution to column 1. Perform serial 2-fold dilutions across the plate.
  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 to achieve

    
     CFU/mL.
    
  • Assay: Add 100

    
    L of inoculum to all wells (Final volume 200 
    
    
    
    L; Final DMSO < 0.5%).
  • Controls:

    • Sterility Control: MHB only.

    • Growth Control: Bacteria + MHB + 0.5% DMSO (validates solvent non-toxicity).

  • Endpoint: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible turbidity.

Protocol 2: Cytotoxic Selectivity Screening (MTT Assay)

Objective: Quantify metabolic inhibition in cancer lines (e.g., A-549) vs. normal lines (e.g., WI-38).

Mechanistic Grounding: The MTT assay measures mitochondrial succinate dehydrogenase activity. Since 4C3NCA derivatives often target mitochondrial membranes (via ROS induction), this assay is mechanistically relevant [4].

Pathway Diagram

MTT_Mechanism MTT MTT Reagent (Yellow, Soluble) Cell Viable Cell (Mitochondria Active) MTT->Cell Permeates membrane Enzyme Succinate Dehydrogenase Cell->Enzyme Drug 4C3NCA Derivative (Mitochondrial Stress) Drug->Enzyme Inhibits (Cytotoxicity) Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Reduction DMSO_Sol DMSO Solubilization (OD 570nm) Formazan->DMSO_Sol Lysis

Figure 2: MTT Reduction Pathway indicating the point of interference by cytotoxic agents.

Step-by-Step Methodology
  • Seeding: Seed cells (A-549 and WI-38) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100

    
    L fresh media containing graded concentrations of 4C3NCA derivative (0.1 - 100 
    
    
    
    M).
    • Critical: Include a "Vehicle Control" (Media + DMSO equivalent to highest drug concentration).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours. Look for purple precipitate.
    
  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100

    
    L DMSO to dissolve formazan.[1]
    
  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Protocol 3: Mechanistic Validation (ROS Generation)

Objective: Confirm if cytotoxicity is driven by oxidative stress (a hallmark of nitro-cinnamic derivatives).

  • Probe: Use DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Method: Treat cells with IC50 concentration of 4C3NCA derivative for 6 hours.

  • Staining: Wash cells, incubate with 10

    
    M DCFH-DA for 30 min.
    
  • Analysis: Measure fluorescence (Ex/Em: 485/535 nm).

  • Validation: Pre-treat a control group with NAC (N-acetylcysteine, a ROS scavenger). If NAC rescues cell viability, the mechanism is confirmed as ROS-dependent [5].

References

  • Sękowski, S. et al. (2023). "Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp." International Journal of Molecular Sciences.

  • Silva, D. et al. (2019). "Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives." Journal of Chemistry.

  • Ruiz-Torres, V. et al. (2021). "Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts." Antioxidants.[2][3][4]

  • Bhat, M. et al. (2022). "Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies." Biointerface Research in Applied Chemistry.

  • Guzman, J.D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[2][3][4][5][6][7][8] Molecules.

Sources

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